GW280264X
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S/c1-4-10-24(33(38)19-34)22(17-20(2)3)25(35)31-23(26(36)32-27-29-15-16-40-27)13-8-9-14-30-28(37)39-18-21-11-6-5-7-12-21/h5-7,11-12,15-16,19-20,22-24,38H,4,8-10,13-14,17-18H2,1-3H3,(H,30,37)(H,31,35)(H,29,32,36)/t22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLITFHSZNZMQ-SGNDLWITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC(C)C)C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GW280264X: A Technical Guide to its Mechanism of Action as a Dual ADAM10/ADAM17 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW280264X is a potent, hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase (ADAM) 10 and ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1][2][3] By targeting these key cell surface proteases, this compound modulates a variety of critical cellular processes, including inflammation, cell proliferation, migration, and invasion.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented is intended to support further research and drug development efforts centered on this dual ADAM inhibitor.
Core Mechanism of Action: Inhibition of ADAM10 and ADAM17
This compound functions as a mixed inhibitor of the metalloproteinases ADAM10 and ADAM17.[1][3] These enzymes are responsible for the "shedding" of the extracellular domains of a wide array of transmembrane proteins, a process that can either activate or inactivate the substrate protein and its subsequent signaling pathways. This compound potently blocks the catalytic activity of both ADAM10 and ADAM17, thereby preventing this shedding process.[1][2]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against ADAM10 and ADAM17 has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target | IC50 (nM) |
| ADAM17 (TACE) | 8.0[1][2][3][5] |
| ADAM10 | 11.5[1][2][3] |
Impact on Key Signaling Pathways
The dual inhibition of ADAM10 and ADAM17 by this compound has significant downstream effects on multiple signaling pathways implicated in various physiological and pathological processes.
EGFR Signaling
ADAM17 is a key sheddase of ligands for the Epidermal Growth Factor Receptor (EGFR), such as amphiregulin (AREG) and heparin-binding EGF-like growth factor (HB-EGF).[6][7] By inhibiting ADAM17, this compound prevents the release of these growth factors, thereby downregulating EGFR signaling.[6][8] This has implications for cancer therapy, as EGFR signaling is a known driver of tumor cell proliferation, survival, and migration.[4][7]
Notch Signaling
ADAM10 and, in some contexts, ADAM17 are involved in the S2 cleavage of the Notch receptor.[4] This cleavage is a critical step in the activation of Notch signaling, which plays a role in cell fate decisions, proliferation, and apoptosis. By inhibiting ADAM10/17, this compound can modulate the Notch signaling pathway, which is often dysregulated in cancer.[4][8]
Inflammatory Signaling
ADAM17 is the primary sheddase of Tumor Necrosis Factor-alpha (TNF-α) and the Interleukin-6 receptor (IL-6R).[5] The release of soluble TNF-α and IL-6R by ADAM17 is a key step in mediating inflammatory responses.[4][5] this compound, by inhibiting ADAM17, can therefore attenuate inflammatory signaling.[5]
Therapeutic Implications and Preclinical Evidence
The multifaceted mechanism of action of this compound has led to its investigation in various disease models.
Oncology
In oncology, this compound has shown promise in several cancer types. For instance, it has been demonstrated to reduce the proliferation of glioblastoma-initiating cells.[1] In ovarian and cervical cancer models, inhibition of ADAM17 by this compound has been shown to enhance the cytotoxic effects of cisplatin (B142131).[6][7][8] This suggests a potential role for this compound in overcoming chemotherapy resistance.[7]
Neurological Disorders
Pharmacological inhibition of ADAM10 and ADAM17 with this compound has been shown to improve functional recovery after spinal cord injury in animal models.[1]
Immunology
By preventing the shedding of cell surface proteins, this compound can modulate the immune response. For example, it can enhance the immune recognition of glioblastoma-initiating cells by preventing the cleavage of ULBP2, a ligand for the activating immunoreceptor NKG2D.[9] It has also been shown to prevent the shedding of the Mer tyrosine kinase receptor, which is involved in the homeostasis of the immune response.[10]
Experimental Protocols
The following section outlines general methodologies for key experiments cited in the literature on this compound.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the IC50 of this compound against recombinant human ADAM10 and ADAM17.
-
Methodology:
-
Recombinant human ADAM10 or ADAM17 is incubated with a fluorogenic peptide substrate.
-
The enzyme cleaves the substrate, leading to an increase in fluorescence.
-
The assay is performed in the presence of varying concentrations of this compound.
-
Fluorescence is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Shedding Assay
-
Objective: To assess the effect of this compound on the shedding of a specific cell surface protein.
-
Methodology:
-
Cells endogenously expressing or transfected with the protein of interest are cultured.
-
Cells are treated with a vehicle control or varying concentrations of this compound.
-
The conditioned medium is collected, and the concentration of the shed extracellular domain is quantified using an ELISA.
-
The cell lysates can also be analyzed by Western blot to determine the levels of the full-length protein.
-
Experimental Workflow: Differentiating ADAM10 vs. ADAM17 Inhibition
To dissect the specific contributions of ADAM10 and ADAM17 to a biological effect, a comparative inhibition strategy is often employed.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent due to its potent dual inhibition of ADAM10 and ADAM17. Its ability to modulate key signaling pathways involved in cancer, inflammation, and neurological processes underscores its broad therapeutic potential. Further investigation into the clinical applications of this compound and other selective ADAM inhibitors is warranted. As of the current literature, there are no active clinical trials specifically for this compound found in the search results.[11][12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 6. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive Roles of ADAM17 in Patient Survival and Immune Cell Infiltration in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAM17 inhibition effects on Mer shedding - Minerva Biotechnology and Biomolecular Research 2021 December;33(4):187-95 - Minerva Medica - Journals [minervamedica.it]
- 11. UTSW - Study Finder [clinicaltrials.utswmed.org]
- 12. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 13. UTSW - Study Finder [clinicaltrials.utswmed.org]
- 14. News | Nucleus Network [nucleusnetwork.com]
The Dual Metalloproteinase Inhibitor GW280264X: A Technical Guide to its Core Targets, ADAM10 and ADAM17
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW280264X is a potent, cell-permeable, dual inhibitor of the metalloproteinases ADAM10 (A Disintegrin and Metalloproteinase domain-containing protein 10) and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). These cell-surface proteases, often referred to as "sheddases," play a critical role in a vast array of physiological and pathological processes by cleaving the extracellular domains of a wide range of transmembrane proteins. This ectodomain shedding can lead to the release of soluble signaling molecules, the activation or inactivation of receptors, and the modulation of cell-cell and cell-matrix interactions. Due to their involvement in key pathways related to cancer, inflammation, and neurodegenerative diseases, ADAM10 and ADAM17 have emerged as significant therapeutic targets. This technical guide provides an in-depth overview of the core targets of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.
Core Targets and Potency
The primary molecular targets of this compound are the zinc-dependent metalloproteinases ADAM10 and ADAM17. This compound exhibits potent inhibitory activity against both enzymes in the nanomolar range.
| Target | IC50 (nM) | Reference |
| ADAM17 (TACE) | 8.0 | [1][2][3][4] |
| ADAM10 | 11.5 | [1][2][3][4] |
Mechanism of Action
ADAM10 and ADAM17 are responsible for the ectodomain shedding of a multitude of transmembrane proteins, including growth factors, cytokines, their receptors, and adhesion molecules. This proteolytic cleavage is a critical post-translational modification that regulates the function and localization of these proteins.
This compound, as a dual inhibitor, blocks the catalytic activity of both ADAM10 and ADAM17. This inhibition prevents the shedding of their respective substrates, leading to an accumulation of the full-length form of these proteins on the cell surface and a reduction in the concentration of their soluble ectodomains in the extracellular environment. The consequences of this inhibition are context-dependent and vary based on the specific substrates and signaling pathways involved in a given cell type or disease state.
Key Signaling Pathways Modulated by this compound
The inhibition of ADAM10 and ADAM17 by this compound has profound effects on several critical signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling
ADAM17 is a primary sheddase for several EGFR ligands, including Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF). ADAM10 can also cleave some EGFR ligands. The shedding of these ligands from the cell surface is a prerequisite for their binding to and activation of the EGFR. By inhibiting this shedding, this compound can effectively block the autocrine and paracrine activation of EGFR signaling pathways, which are often dysregulated in cancer.
Notch Signaling
ADAM10 is the primary "S2" sheddase in the canonical Notch signaling pathway. Ligand binding to the Notch receptor induces a conformational change that exposes a cleavage site for ADAM10. This cleavage is a necessary step for the subsequent intramembrane cleavage by γ-secretase, which releases the Notch intracellular domain (NICD) to translocate to the nucleus and regulate gene expression. By inhibiting ADAM10, this compound can block Notch signaling, a pathway crucial for development and often implicated in cancer.
Immune Surveillance and Inflammation
ADAM10 and ADAM17 are key regulators of the immune system. ADAM17 is responsible for shedding the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor to its active soluble form. Both ADAM10 and ADAM17 can shed ligands for the activating immune receptor NKG2D (Natural Killer Group 2, member D), such as MICA and MICB, from the surface of tumor cells. The shedding of these ligands can lead to immune evasion by reducing the recognition of tumor cells by NK cells and T cells. By inhibiting the shedding of NKG2D ligands, this compound can enhance the immunogenicity of tumor cells.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro Metalloproteinase Inhibitor Assay (Fluorogenic Substrate)
This assay is used to determine the IC50 values of inhibitors against purified ADAM10 and ADAM17.
Materials:
-
Recombinant human ADAM10 or ADAM17
-
Fluorogenic peptide substrate for ADAM10/17 (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound or other test inhibitors
-
DMSO (for inhibitor dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in assay buffer to achieve a range of concentrations.
-
In a 96-well black microplate, add the diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the recombinant ADAM10 or ADAM17 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
NK Cell-Mediated Cytotoxicity Assay
This assay is used to assess the ability of this compound to enhance the susceptibility of tumor cells to lysis by Natural Killer (NK) cells.
Materials:
-
Target tumor cells (e.g., glioblastoma-initiating cells)
-
Effector NK cells (e.g., primary NK cells or an NK cell line like NK-92)
-
This compound
-
Cell culture medium
-
Fluorescent dye for labeling target cells (e.g., Calcein-AM or CFSE)
-
Viability dye for identifying dead cells (e.g., 7-AAD or Propidium Iodide)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Culture target tumor cells in the presence of various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24-48 hours) to modulate the expression of NKG2D ligands.
-
Harvest and label the target cells with a fluorescent dye (e.g., CFSE).
-
Co-culture the labeled target cells with effector NK cells at different effector-to-target (E:T) ratios in a 96-well U-bottom plate.
-
Incubate the co-culture for a set time (e.g., 4 hours) at 37°C.
-
After incubation, add a viability dye (e.g., 7-AAD) to each well.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the target cell population (CFSE-positive) and quantifying the percentage of dead target cells (7-AAD-positive).
-
Calculate the percentage of specific lysis for each condition.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of ADAM10 and ADAM17 in health and disease. Its potent and dual inhibitory activity allows for the effective modulation of numerous critical signaling pathways. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of targeting these key metalloproteinases. As our understanding of the complex biology of ADAM10 and ADAM17 continues to grow, inhibitors like this compound will remain indispensable for dissecting their functions and exploring their promise as targets for novel drug development.
References
The Dual Inhibitory Profile of GW280264X: A Technical Guide to its Activity Against ADAM10 and ADAM17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound GW280264X and its inhibitory activity against two key members of the A Disintegrin and Metalloproteinase (ADAM) family, ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). This document summarizes the quantitative inhibitory data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Inhibitory Activity of this compound
This compound is a potent, mixed inhibitor of both ADAM10 and ADAM17.[1][2][3][4] Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound demonstrate its potent and relatively balanced inhibition of both proteases.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | ADAM17 (TACE) | 8.0 | [2][3] |
| This compound | ADAM10 | 11.5 | [2][3] |
Core Signaling Pathways of ADAM10 and ADAM17
ADAM10 and ADAM17 are cell-surface proteases that play a critical role in a process known as "ectodomain shedding." This involves the cleavage and release of the extracellular domains of a wide variety of transmembrane proteins, including cytokines, growth factors, and their receptors. This shedding event can have profound effects on cell signaling, either by releasing soluble signaling molecules or by inactivating or activating the membrane-bound receptor.
Key signaling pathways influenced by ADAM10 and ADAM17 include:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: ADAM17 is a primary sheddase of EGFR ligands, such as transforming growth factor-alpha (TGF-α). Cleavage of these ligands from the cell surface allows them to bind to and activate EGFR, leading to downstream signaling cascades that promote cell proliferation, survival, and migration.
-
Notch Signaling: ADAM10 is a critical component of the Notch signaling pathway. It performs the initial cleavage of the Notch receptor, a necessary step for its subsequent activation by gamma-secretase. This pathway is fundamental in controlling cell fate decisions during development and in adult tissues.
-
TNF-α (Tumor Necrosis Factor-alpha) Signaling: ADAM17 is the principal enzyme responsible for cleaving the precursor of TNF-α to its soluble, active form. Soluble TNF-α is a potent pro-inflammatory cytokine involved in a wide range of physiological and pathological processes.
The following diagram illustrates the central role of ADAM10 and ADAM17 in these key signaling pathways and the inhibitory effect of this compound.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against ADAM10 and ADAM17 relies on robust and sensitive in vitro assays. The most common methods are Fluorescence Resonance Energy Transfer (FRET) based enzymatic assays and ELISA-based cell shedding assays.
In Vitro FRET-Based Enzymatic Inhibition Assay
This assay directly measures the enzymatic activity of purified, recombinant ADAM10 or ADAM17 on a synthetic, fluorogenic substrate. The substrate is a peptide containing a fluorescent donor and a quencher molecule in close proximity. When the peptide is intact, the quencher suppresses the fluorescence of the donor. Upon cleavage by the enzyme, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human ADAM10 or ADAM17 enzyme (e.g., from R&D Systems or similar).
-
Fluorogenic peptide substrate (e.g., Mca-KPLGL-Dpa-AR-NH2 for ADAM10).
-
Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0).
-
This compound stock solution (e.g., in DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Dilute the recombinant ADAM10 or ADAM17 enzyme to the desired working concentration in ice-cold Assay Buffer.
-
Dilute the fluorogenic substrate to its working concentration in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following:
-
Blank wells: Assay Buffer only.
-
Positive control wells: Enzyme solution and Assay Buffer (with DMSO vehicle).
-
Inhibitor wells: Enzyme solution and the corresponding dilution of this compound.
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 320/405 nm for Mca-based substrates).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Subtract the fluorescence signal of the blank wells from all other readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Shedding Assay (ELISA)
This assay measures the ability of an inhibitor to block the shedding of a specific ADAM10 or ADAM17 substrate from the surface of cultured cells. The amount of the shed ectodomain released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line expressing the substrate of interest (e.g., HEK293 cells transfected to express a specific transmembrane protein).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Stimulating agent (optional, e.g., Phorbol 12-myristate 13-acetate (PMA) to stimulate ADAM17 activity).
-
ELISA kit specific for the shed ectodomain of the substrate.
-
Multi-well cell culture plates.
-
Microplate reader for absorbance measurements.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound for a specified period. A vehicle control (e.g., DMSO) should be included.
-
If investigating stimulated shedding, add a stimulating agent like PMA for a defined duration before collecting the supernatant.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Add standards and collected supernatants to the wells of the antibody-coated microplate.
-
Incubate to allow the shed protein to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that binds to a different epitope of the shed protein.
-
Wash the plate.
-
Add an enzyme-conjugated secondary antibody that binds to the detection antibody.
-
Wash the plate.
-
Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction with a stop solution.
-
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the shed protein in each sample from the standard curve.
-
Determine the percentage of inhibition of shedding for each concentration of this compound compared to the control (cells treated with vehicle only).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for the inhibition of substrate shedding.
-
Conclusion
This compound is a valuable research tool for investigating the roles of ADAM10 and ADAM17 in various biological processes. Its potent and dual inhibitory activity allows for the effective blockade of the shedding of a wide range of substrates, thereby modulating key signaling pathways. The experimental protocols outlined in this guide provide a framework for the accurate assessment of its inhibitory potency and its effects on cellular functions. A thorough understanding of the methodologies and the underlying biology is crucial for the interpretation of experimental results and for the advancement of drug discovery efforts targeting ADAM proteases.
References
GW280264X: A Potent Dual Inhibitor of ADAM10 and ADAM17
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GW280264X is a potent, cell-permeable hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase (ADAM) 10 and ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2] These zinc-dependent metalloproteinases, often referred to as "sheddases," play a critical role in the ectodomain shedding of a wide variety of cell surface proteins, thereby regulating numerous physiological and pathological processes. By inhibiting ADAM10 and ADAM17, this compound serves as a valuable chemical tool for investigating the biological functions of these enzymes and as a potential therapeutic agent in diseases characterized by aberrant shedding activity, such as inflammation, cancer, and neurodegenerative disorders. This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a synthetic small molecule with a complex chemical structure designed for potent and specific inhibition of its target metalloproteinases.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Phenylmethyl N-[(5S)-5-[[(2R,3S)-3-(formylhydroxyamino)-2-(2-methylpropyl)-1-oxohexyl]amino]-6-oxo-6-(2-thiazolylamino)hexyl]carbamate | [1] |
| Molecular Formula | C28H41N5O6S | [1][3][4] |
| Molecular Weight | 575.73 g/mol | [1][4] |
| CAS Number | 866924-39-2 | [1][3][4] |
| SMILES | CCC--INVALID-LINK----INVALID-LINK--=O)CCCCNC(OCC2=CC=CC=C2)=O)=O">C@HCC(C)C | [1] |
| InChI Key | SKJLITFHSZNZMQ-SGNDLWITSA-N | [1] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1][5] |
| Storage | Store at -20°C | [1][5] |
Mechanism of Action and Biological Activity
The primary mechanism of action of this compound is the potent and competitive inhibition of the enzymatic activity of ADAM10 and ADAM17.[1][2] The hydroxamate group within the structure of this compound chelates the zinc ion essential for the catalytic activity of these metalloproteinases, thereby blocking their ability to cleave substrate proteins.[6]
ADAM10 and ADAM17 are responsible for the ectodomain shedding of a plethora of transmembrane proteins, including cytokines, growth factors, receptors, and adhesion molecules.[6] By inhibiting this shedding process, this compound can modulate various signaling pathways and cellular functions.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line/System | Reference |
| ADAM17 (TACE) | 8.0 nM | In vitro enzymatic assay | [1][2][4] |
| ADAM10 | 11.5 nM | In vitro enzymatic assay | [1][2][4] |
| CX3CL1 Shedding | 1 µM | COS-7 and ECV-304 cells | [1] |
Key Signaling Pathways Modulated by this compound
The inhibition of ADAM10 and ADAM17 by this compound has profound effects on several critical signaling pathways:
-
TNF-α Signaling: ADAM17 is the primary enzyme responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form. By inhibiting ADAM17, this compound can significantly reduce the levels of soluble TNF-α, a key pro-inflammatory cytokine.
-
CX3CL1 (Fractalkine) Shedding: Both ADAM10 and ADAM17 are involved in the shedding of the chemokine CX3CL1.[1] Inhibition of this process by this compound can impact cell-cell adhesion and chemotaxis of immune cells.[1]
-
EGFR Ligand Shedding: ADAM10 and ADAM17 cleave and activate ligands of the epidermal growth factor receptor (EGFR), such as amphiregulin (AREG) and heparin-binding EGF-like growth factor (HB-EGF). This compound can therefore attenuate EGFR signaling, which is often dysregulated in cancer.
-
Notch Signaling: ADAM10 is a key component of the Notch signaling pathway, where it mediates the cleavage of the Notch receptor. Inhibition of ADAM10 can thus modulate Notch-dependent cellular processes like differentiation and proliferation.
References
- 1. The metalloprotease ADAM10 (a disintegrin and metalloprotease 10) undergoes rapid, postlysis autocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an enzyme and substrate selective inhibitor of ADAM10 using an exosite-binding glycosylated substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. med.nyu.edu [med.nyu.edu]
discovery and history of GW280264X
Absence of Publicly Available Data for GW280264X
Following a comprehensive search of publicly accessible scientific databases and literature, no information has been found regarding a compound designated as "this compound." This suggests that "this compound" may be an internal development code that has not been disclosed in public forums, a misnomer, or a compound that was discontinued (B1498344) in the early stages of research and development, thus not resulting in any published data.
Extensive searches for "this compound" and variations of this identifier across multiple scientific search engines and clinical trial registries did not yield any relevant results pertaining to its discovery, history, mechanism of action, or any associated experimental data.
Therefore, the creation of an in-depth technical guide, including data tables and visualizations as requested, is not possible at this time due to the lack of available information in the public domain.
It is recommended to verify the compound identifier and consider the possibility that the information may be proprietary and not yet publicly available. Should a correct or alternative identifier be provided, a renewed search and analysis can be conducted.
GW280264X: A Technical Guide to its Biological Activity and Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW280264X is a potent, dual inhibitor of the metalloproteinases ADAM10 (a disintegrin and metalloproteinase domain 10) and ADAM17 (also known as TNF-α converting enzyme or TACE). This technical guide provides a comprehensive overview of the biological activity of this compound, its inhibitory constants (IC50), and detailed experimental protocols for its application in research settings. The document summarizes key findings related to its mechanism of action, its effects on various signaling pathways, and its potential therapeutic applications based on preclinical studies.
Introduction
A disintegrin and metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins with diverse biological functions, including proteolytic cleavage of cell surface molecules, a process known as "shedding." ADAM10 and ADAM17 are key members of this family, involved in the processing of a wide array of substrates, thereby regulating critical cellular processes such as cell adhesion, migration, proliferation, and signaling. Dysregulation of ADAM10 and ADAM17 activity has been implicated in numerous pathological conditions, including cancer, inflammation, and neurodegenerative diseases.
This compound has emerged as a valuable research tool for investigating the roles of ADAM10 and ADAM17. As a potent, cell-permeable hydroxamate-based inhibitor, it has been instrumental in elucidating the physiological and pathophysiological functions of these proteases.
Biological Activity and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of ADAM10 and ADAM17. By binding to the active site of these enzymes, it prevents the shedding of their respective substrates.
The primary biological activities of this compound include:
-
Dual Inhibition of ADAM10 and ADAM17: this compound potently blocks the enzymatic activity of both ADAM10 and ADAM17.[1][2][3][4]
-
Modulation of Cancer Cell Immunogenicity: By inhibiting ADAM10 and ADAM17, this compound can prevent the shedding of ligands for the NKG2D receptor on natural killer (NK) cells, thereby enhancing the susceptibility of tumor cells, such as glioblastoma-initiating cells, to immune-mediated killing.
-
Prevention of Apoptosis: In preclinical models, this compound has been shown to prevent germ cell apoptosis induced by endocrine disruptors.[5]
-
Enhancement of Chemotherapy Efficacy: Co-administration of this compound can increase the cytotoxic effects of platinum-based chemotherapeutic agents like cisplatin (B142131) in cancer cell lines.[6]
-
Regulation of Cell Adhesion and Signaling: this compound inhibits the cleavage of cell surface proteins such as the chemokine CX3CL1 (fractalkine), which is involved in cell-cell adhesion.[2][7][8] It also blocks interleukin-6 (IL-6)-induced proliferation and ERK1/2 phosphorylation.[2]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound against its primary targets are summarized in the table below.
| Target | IC50 (nM) | Reference(s) |
| ADAM17/TACE | 8.0 | [1][2][3][4] |
| ADAM10 | 11.5 | [1][2][3][4] |
Signaling Pathways
This compound influences several critical signaling pathways through its inhibition of ADAM10 and ADAM17.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADAM17 inhibition effects on Mer shedding - Minerva Biotechnology and Biomolecular Research 2021 December;33(4):187-95 - Minerva Medica - Journals [minervamedica.it]
- 7. researchgate.net [researchgate.net]
- 8. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GW280264X in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW280264X is a potent, cell-permeable, dual inhibitor of the metalloproteinases ADAM10 (A Disintegrin and Metalloproteinase 10) and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). These enzymes, often referred to as "sheddases," play a critical role in regulating a vast array of cellular signaling pathways by cleaving and releasing the extracellular domains of transmembrane proteins. This process, known as ectodomain shedding, activates or inactivates signaling molecules, thereby influencing fundamental cellular processes such as proliferation, differentiation, adhesion, and migration. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, and detailed experimental protocols for its application in research settings.
Introduction to this compound
This compound is a hydroxamate-based inhibitor that potently and competitively blocks the catalytic activity of both ADAM10 and ADAM17. Its dual inhibitory action makes it a valuable tool for dissecting the complex and often redundant roles of these two critical sheddases in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
ADAM10 and ADAM17 are zinc-dependent endopeptidases. This compound functions by chelating the zinc ion within the catalytic site of these enzymes, thereby preventing them from binding to and cleaving their substrates. This inhibition of ectodomain shedding prevents the release of soluble signaling molecules and the subsequent activation or modulation of their respective pathways.
Quantitative Data on this compound Efficacy
The inhibitory potency of this compound against ADAM10 and ADAM17 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for both enzymes.
| Target Enzyme | IC50 (nM) | Reference |
| ADAM17 (TACE) | 8.0 | [1][2] |
| ADAM10 | 11.5 | [1][2] |
Impact on Key Cell Signaling Pathways
By inhibiting ADAM10 and ADAM17, this compound significantly perturbs several critical cell signaling pathways. The most well-characterized of these are the Notch and Epidermal Growth Factor Receptor (EGFR) signaling pathways.
Inhibition of Notch Signaling via ADAM10
The Notch signaling pathway is a highly conserved pathway crucial for cell-fate decisions during development and in adult tissue homeostasis. Ligand-induced activation of Notch receptors requires a series of proteolytic cleavages. The second of these, termed S2 cleavage, is mediated by ADAM10. This cleavage event is a prerequisite for the subsequent intramembrane cleavage by γ-secretase, which releases the Notch intracellular domain (NICD) to translocate to the nucleus and regulate gene expression.
This compound, by inhibiting ADAM10, blocks the S2 cleavage of Notch receptors. This prevents the release of the NICD and subsequently downregulates Notch target gene expression.[3][4][5]
Modulation of EGFR Signaling via ADAM17
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell proliferation, survival, and migration. ADAM17 is the primary sheddase for a variety of EGFR ligands, including Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG).[1][6] The shedding of these ligands from their membrane-tethered precursors allows them to bind to and activate the EGFR, initiating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.
This compound inhibits ADAM17-mediated shedding of EGFR ligands, leading to reduced EGFR activation and subsequent attenuation of downstream signaling. This can result in decreased cell proliferation and survival, making it a potential therapeutic strategy in cancers characterized by aberrant EGFR signaling.[2][7]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on cell signaling.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of Substrate Shedding
This protocol outlines a method to detect the effect of this compound on the shedding of an ADAM17 substrate, such as Amphiregulin (AREG), from the cell surface.
Materials:
-
Cell line expressing the substrate of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate) for stimulating shedding (optional)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the substrate's extracellular domain
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation (Optional): To induce shedding, treat cells with a stimulant like PMA (e.g., 100 nM) for 30-60 minutes.
-
Conditioned Media and Cell Lysate Collection:
-
Conditioned Media: Collect the cell culture supernatant. Centrifuge to remove cell debris and concentrate the supernatant if necessary. This contains the shed ectodomain.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. This contains the full-length and C-terminal fragments of the substrate.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from the cell lysates and equal volumes of the conditioned media onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Compare the band intensities of the shed ectodomain in the conditioned media and the full-length protein in the cell lysates between treated and control samples.
Logical Workflow for Investigating this compound Effects
The following diagram illustrates a typical experimental workflow for characterizing the impact of this compound on a specific cellular process.
Conclusion
This compound is a powerful research tool for elucidating the roles of ADAM10 and ADAM17 in a multitude of cellular signaling pathways. Its ability to potently inhibit both enzymes allows for a comprehensive investigation of the consequences of blocking ectodomain shedding. The provided protocols and workflows offer a foundation for researchers to design and execute experiments aimed at understanding the intricate functions of these critical metalloproteinases in health and disease. As our understanding of the "secretome" and the importance of protein shedding grows, inhibitors like this compound will continue to be invaluable in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The ADAM17/EGFR axis [pfocr.wikipathways.org]
- 3. File:Overview of the Notch signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 4. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Preliminary Studies of GW280264X: A Dual ADAM10/ADAM17 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth overview of the preclinical data available for GW280264X, a potent dual inhibitor of the metalloproteinases ADAM10 and ADAM17. It summarizes key quantitative findings, details experimental methodologies, and visualizes the compound's mechanism of action and experimental applications.
Introduction
This compound is a small molecule inhibitor that demonstrates potent, dual-specificity for A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1][2] These transmembrane proteases, often referred to as "sheddases," are critical regulators of a vast array of cellular processes, including cell-cell signaling, inflammation, and proliferation. They function by cleaving the extracellular domains of membrane-bound proteins, releasing soluble ectodomains that can act as signaling molecules.
Given their role in processing key molecules like TNF-α, EGFR ligands, and Notch receptors, ADAM10 and ADAM17 have emerged as significant therapeutic targets in multiple pathologies, particularly in oncology and inflammatory diseases.[3][4] Preliminary research on this compound highlights its potential to modulate these pathways, demonstrating efficacy in various in vitro and in vivo models of cancer, neuro-inflammation, and tissue injury. This guide synthesizes the foundational studies on this compound to serve as a technical resource for the scientific community.
Mechanism of Action: Inhibition of ADAM-Mediated Shedding
The primary mechanism of action for this compound is the direct inhibition of the catalytic activity of ADAM10 and ADAM17. By blocking these proteases, this compound prevents the cleavage and subsequent shedding of their numerous cell-surface substrates. This leads to an accumulation of the full-length proteins on the cell membrane and a reduction in the soluble, often biologically active, ectodomains in the extracellular space. This interruption of the shedding process is the basis for the compound's therapeutic effects across different disease models.
Caption: General mechanism of ADAM10/17 inhibition by this compound.
A critical pathway regulated by ADAM10 and ADAM17 is the Notch signaling cascade, which is fundamental to cell fate decisions. Ligand binding to the Notch receptor induces a conformational change that allows for cleavage at the S2 site by ADAM10/17. This is a prerequisite for the subsequent γ-secretase-mediated S3 cleavage, which releases the Notch Intracellular Domain (NICD) to translocate to the nucleus and regulate gene expression.[3] By inhibiting ADAM10/17, this compound can effectively block this activation sequence.
Caption: this compound intervenes in the Notch signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary in vitro and in vivo studies of this compound.
| Table 1: In Vitro Potency of this compound | |
| Target | IC₅₀ |
| ADAM17 (TACE) | 8.0 nM[1][2] |
| ADAM10 | 11.5 nM[1][2] |
| Table 2: Summary of In Vitro Studies on this compound | |
| Cell/Model System | Concentration(s) |
| Glioblastoma-initiating cells (GS-7) | 0.1, 1, and 3 µM |
| Glioblastoma-initiating cells (GS-7, GS-9) | 3 µM |
| Cervical Cancer Spheroids/Organoids | 3 µM |
| Macrophage models (MS1, Raw264.7) | 10 µM |
| Table 3: Summary of In Vivo Studies on this compound | |
| Animal Model | Dosage & Administration |
| C57BL/6 Mice (Spinal Cord Injury) | 100 µg/kg; I.p. injection daily |
| Rat (BPA/NP-induced apoptosis) | 10 µM; Intra-testicular injection |
| Mouse (Peritonitis) | Single dose (concentration not specified); I.p. injection |
Detailed Experimental Protocols
In Vitro Cell Viability Assay (Glioblastoma)
This protocol is adapted from studies on glioblastoma-initiating cells (GICs).[1][2]
-
Cell Line: Glioblastoma-initiating cells (e.g., GS-7).
-
Seeding: Cells are seeded in appropriate multi-well plates under stem cell culture conditions.
-
Treatment: After allowing cells to adhere (typically 24 hours), the medium is replaced with fresh medium containing this compound at final concentrations of 0.1, 1, and 3 µM, or DMSO as a vehicle control.
-
Incubation: Cells are incubated for 48 hours.
-
Analysis: Cell viability or proliferation is assessed using a standard method such as MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or direct cell counting. The result is typically expressed as a percentage of the vehicle-treated control.
NK Cell-Mediated Cytotoxicity Assay
This protocol outlines the method used to determine if ADAM inhibition enhances the immunogenicity of GICs.[5]
-
Target Cell Preparation: GIC lines (e.g., GS-7, GS-9) are incubated with 3 µM this compound or a vehicle control (DMSO) for 48 hours.
-
Effector Cells: Natural Killer (NK) cell line (e.g., NKL cells) are used as effector cells.
-
Co-culture: Pre-treated target GICs are stained with a membrane dye (e.g., PKH-26) and then co-cultured with NKL cells at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated for a defined period (e.g., 3 hours).
-
Analysis: Cells are stained with a viability marker (e.g., ToPro-3) to identify lysed target cells via flow cytometry. Specific lysis is calculated by subtracting the background lysis (target cells alone) from the total percentage of dead target cells in the co-culture.
Caption: Experimental workflow for assessing GIC immunogenicity.
In Vivo Spinal Cord Injury (SCI) Model
This protocol describes the in vivo administration of this compound in a mouse model of SCI.[2]
-
Animal Model: C57BL/6 mice.
-
Injury Induction: A standardized spinal cord injury is induced surgically (e.g., contusion or compression injury).
-
Treatment Protocol:
-
Dosage: 100 µg/kg of this compound.
-
Administration: Intraperitoneal (I.p.) injection.
-
Schedule: The first dose is administered 4 hours post-surgery, followed by daily injections for one week.
-
-
Analysis: Functional recovery is assessed over time using standardized behavioral tests (e.g., Basso Mouse Scale for locomotion). Histological analysis of the spinal cord tissue may also be performed to assess tissue sparing and inflammatory responses.
In Vivo Mer Tyrosine Kinase Shedding Assay
This protocol details the method to assess the efficacy of this compound in preventing Mer shedding in a mouse model of peritonitis.[6]
-
Animal Model: Mice.
-
Treatment: A single intraperitoneal injection of this compound is administered.
-
Induction of Inflammation: Peritonitis is induced (e.g., via LPS injection) to stimulate ADAM17-mediated shedding.
-
Sample Collection: Peritoneal cells are collected at various time points post-treatment (e.g., up to 24 hours).
-
Analysis: The expression of surface Mer on immune cells (e.g., F4/80+ CD11b+ macrophages) is quantified by flow cytometry. A reduction in shedding is indicated by higher levels of surface Mer on cells from this compound-treated mice compared to controls.
Role in Chemotherapy Sensitization
Several studies indicate that ADAM17 activity contributes to chemoresistance, in part by shedding ligands for growth factor receptors like EGFR.[4][7] Treatment with cisplatin (B142131) has been shown to increase ADAM17 activity, leading to the release of factors that promote cell survival. By co-administering this compound, this survival signaling can be blocked, thereby re-sensitizing cancer cells to the cytotoxic effects of cisplatin.[7][8] This combinatorial effect has been observed in advanced 3D models of ovarian and cervical cancer, highlighting a promising therapeutic strategy.[7][8]
Caption: Logical flow of cisplatin sensitization by this compound.
Conclusion and Future Directions
The preliminary data for this compound strongly support its role as a potent dual inhibitor of ADAM10 and ADAM17. The compound has demonstrated significant biological activity across a range of preclinical models, including anti-proliferative effects in glioblastoma, immunomodulatory activity, neuroprotective effects in spinal cord injury, and the ability to overcome chemoresistance in solid tumors.
Future research should aim to:
-
Elucidate the full pharmacokinetic and pharmacodynamic profile of this compound.
-
Expand in vivo efficacy studies to more complex, orthotopic, or patient-derived xenograft (PDX) models.
-
Investigate the therapeutic potential in other ADAM10/17-driven diseases, such as rheumatoid arthritis and other inflammatory conditions.
-
Further explore combination therapies, particularly with targeted agents and immunotherapies, where ADAM10/17 inhibition could provide synergistic benefits.
This foundational knowledge provides a strong rationale for the continued development of this compound and other selective ADAM inhibitors as novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM17 inhibition effects on Mer shedding - Minerva Biotechnology and Biomolecular Research 2021 December;33(4):187-95 - Minerva Medica - Journals [minervamedica.it]
- 7. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive Roles of ADAM17 in Patient Survival and Immune Cell Infiltration in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
GW280264X: A Technical Guide for Metalloproteinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW280264X is a potent, cell-permeable, dual inhibitor of the metalloproteinases ADAM10 (A Disintegrin and Metalloproteinase 10) and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[1][2] Its ability to specifically target these key "sheddases" has established it as an invaluable research tool for elucidating the physiological and pathological roles of ADAM10 and ADAM17 in a wide array of biological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualization of the signaling pathways it modulates.
Mechanism of Action
This compound functions as a competitive inhibitor of ADAM10 and ADAM17, binding to the active site of these zinc-dependent proteases and preventing the cleavage of their respective substrates.[2][3] ADAMs are a family of transmembrane and secreted proteins that play crucial roles in ectodomain shedding, a process by which the extracellular portion of membrane-bound proteins is cleaved and released from the cell surface. This shedding event can activate or inactivate signaling pathways, release soluble mediators, and modulate cell-cell and cell-matrix interactions. By inhibiting ADAM10 and ADAM17, this compound allows researchers to investigate the consequences of blocking these shedding events and to dissect the specific contributions of these proteases to various cellular functions.
Quantitative Data
The inhibitory potency of this compound against its primary targets has been well-characterized. The following table summarizes the key quantitative data for this inhibitor.
| Target | Parameter | Value | Reference |
| ADAM17 (TACE) | IC50 | 8.0 nM | [1][2] |
| ADAM10 | IC50 | 11.5 nM | [1][2] |
Signaling Pathways
ADAM10 and ADAM17 are key regulators of multiple signaling pathways critical in development, immunity, and disease. This compound, by inhibiting these proteases, can significantly impact these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Metalloproteinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against recombinant ADAM10 and ADAM17.
References
Methodological & Application
Application Notes and Protocols for GW280264X in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW280264X is a potent, cell-permeable, dual inhibitor of the metalloproteinases ADAM10 (a disintegrin and metalloproteinase domain 10) and ADAM17 (also known as TNF-α-converting enzyme or TACE). These enzymes play a critical role in the ectodomain shedding of a wide variety of cell surface proteins, including growth factors, cytokines, and their receptors. By inhibiting ADAM10 and ADAM17, this compound effectively blocks the release of these signaling molecules, thereby modulating key cellular pathways involved in proliferation, inflammation, and immunity. These application notes provide detailed protocols for the use of this compound in in vitro cell culture settings to study its effects on cell viability, signaling pathways, and its potential as a therapeutic agent.
Mechanism of Action
This compound exerts its biological effects by binding to the active site of ADAM10 and ADAM17, preventing them from cleaving their respective substrates on the cell surface. This inhibition leads to the downregulation of several critical signaling pathways, including:
-
EGFR (Epidermal Growth Factor Receptor) Signaling: ADAM10 and ADAM17 are responsible for shedding EGFR ligands such as TGF-α and Amphiregulin. Inhibition by this compound prevents the release of these ligands, leading to reduced EGFR activation and downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation and survival.[1][2][3]
-
Notch Signaling: ADAM10 is a key enzyme in the proteolytic processing of the Notch receptor.[4][5][6] By inhibiting ADAM10, this compound can block Notch signaling, a pathway crucial for cell fate determination, differentiation, and proliferation in various cell types, including cancer stem cells.[4][5]
-
TNF-α (Tumor Necrosis Factor-alpha) Signaling: ADAM17 is the primary enzyme responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form.[7][8][9] this compound effectively blocks this process, thereby reducing the levels of soluble TNF-α and mitigating its pro-inflammatory and pro-survival signaling.[7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro studies.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 8.0 nM | ADAM17 (TACE) | [4] |
| 11.5 nM | ADAM10 | [4] |
| Cell Line/Model | Application | Effective Concentration | Reference |
| Glioblastoma-initiating cells (GS-7) | Inhibition of proliferation | 0.1, 1, and 3 µM | [10] |
| Cervical cancer cell lines (C33A, CaSki, SIHA) | Sensitization to cisplatin | 3 µM | [5] |
| Murine macrophages (Raw264.7) & Endothelial cells (MS1) | Inhibition of Mer shedding, no toxicity | 10 µM | [7] |
| Colorectal cancer cell lines (HCT116, LoVo) | Sensitization to 5-FU | Increasing concentrations | [11] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[12][13][14]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
Flow Cytometry Analysis of ADAM17 Surface Expression
This protocol allows for the quantification of ADAM17 on the cell surface, which can be modulated by various stimuli.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Stimulants (e.g., PMA and Ionomycin)
-
FACS buffer (PBS with 2% BSA)
-
Primary antibody: anti-ADAM17 monoclonal antibody (ectodomain specific)
-
Isotype control antibody
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation: Culture cells to the desired confluency. For suspension cells, adjust the cell density to 2x106 cells/mL.[15] To induce ADAM17 surface expression, treat cells with stimulants like TPA (phorbol 12-myristate 13-acetate) and Ionomycin.[15]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in FACS buffer. Add the primary anti-ADAM17 antibody or the isotype control at the recommended dilution. Incubate on ice for 1 hour.[16]
-
Washing: Wash the cells three times with FACS buffer to remove unbound primary antibody.[16]
-
Secondary Antibody Staining: Resuspend the cells in FACS buffer and add the fluorescently labeled secondary antibody. Incubate on ice for 30-60 minutes in the dark.
-
Final Wash: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of ADAM17 expression compared to the isotype control.
Chemosensitization Assay
This protocol is used to evaluate the ability of this compound to enhance the cytotoxic effects of a chemotherapeutic agent.
Materials:
-
This compound stock solution
-
Chemotherapeutic agent stock solution (e.g., cisplatin, 5-Fluorouracil)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT assay reagents (as described above)
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Prepare dilutions of the chemotherapeutic agent and this compound in complete culture medium. Treat the cells with:
-
Chemotherapeutic agent alone
-
This compound alone
-
A combination of the chemotherapeutic agent and this compound
-
Vehicle control
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Viability Assessment: Perform the MTT assay as described above to determine cell viability in each treatment group.
-
Data Analysis: Compare the viability of cells treated with the combination of the chemotherapeutic agent and this compound to those treated with each agent alone. A synergistic effect is observed if the combination treatment results in a significantly greater reduction in cell viability than the additive effect of the individual treatments.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the chemosensitization assay.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TNF Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. Chemotherapy-induced activation of ADAM-17: a novel mechanism of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay [protocols.io]
- 15. Differential Surface Expression of ADAM10 and ADAM17 on Human T Lymphocytes and Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADAM metallopeptidase domain 17 (ADAM17) is naturally processed through major histocompatibility complex (MHC) class I molecules and is a potential immunotherapeutic target in breast, ovarian and prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW280264X in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW280264X is a potent, dual inhibitor of the metalloproteinases ADAM10 (a disintegrin and metalloproteinase domain-containing protein 10) and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[1] These cell-surface enzymes, often referred to as "sheddases," are responsible for the proteolytic cleavage and release of the extracellular domains of a wide variety of membrane-bound proteins. By inhibiting ADAM10 and ADAM17, this compound can modulate critical signaling pathways involved in inflammation, cancer progression, and neurodegeneration, making it a valuable tool for preclinical research in various disease models.[2]
This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, including information on its mechanism of action, recommended dosages, administration protocols, and the signaling pathways it affects.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of ADAM10 and ADAM17.[1] These proteases play a crucial role in "ectodomain shedding," a process that releases the soluble, active forms of various transmembrane proteins, including cytokines, growth factors, and their receptors.
Key substrates of ADAM10 and ADAM17 include:
-
Tumor Necrosis Factor-α (TNF-α): ADAM17 is the primary sheddase for TNF-α, a pro-inflammatory cytokine. Inhibition of ADAM17 can reduce the levels of soluble TNF-α.[3]
-
Interleukin-6 Receptor (IL-6R): Both ADAM10 and ADAM17 can cleave the IL-6R, leading to the generation of a soluble form (sIL-6R) that can mediate pro-inflammatory signaling.[4]
-
Epidermal Growth Factor Receptor (EGFR) Ligands: ADAM10 and ADAM17 are responsible for shedding several EGFR ligands, such as Transforming Growth Factor-α (TGF-α) and Amphiregulin. By inhibiting this process, this compound can downregulate EGFR signaling, which is often hyperactivated in cancer.[3][5]
-
Notch Receptors: ADAM10 is a key component of the Notch signaling pathway, where it mediates a critical cleavage event required for receptor activation. Inhibition of ADAM10 can therefore disrupt Notch-dependent processes like cell fate determination and proliferation.[6]
By blocking the shedding of these and other substrates, this compound can have profound effects on cellular communication, inflammation, immune responses, and cell proliferation.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and inhibitory concentrations of this compound from various studies.
| In Vivo Model | Animal Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Spinal Cord Injury | C57BL/6 mice | 100 µg/kg | Intraperitoneal (i.p.) | Daily for one week, starting 4 hours post-surgery | [1] |
| LPS-induced Lung Inflammation | Mice | 40 µg/kg | Intranasal | Single dose | [7] |
| Germ Cell Apoptosis | Rats | 10 µM (intra-testicular injection) | Intra-testicular | Single dose | [8] |
| In Vitro Assay | Target | IC₅₀ | Reference |
| Enzymatic Activity Inhibition | ADAM17 | 8.0 nM | [1] |
| Enzymatic Activity Inhibition | ADAM10 | 11.5 nM | [1] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common formulation for intraperitoneal injection involves a two-step process to ensure solubility and stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a Stock Solution:
-
Prepare the Working Solution (for i.p. injection):
-
On the day of injection, thaw the stock solution.
-
Prepare the final working solution by diluting the DMSO stock solution in corn oil. A common ratio is 1 part DMSO stock to 9 parts corn oil (e.g., 100 µL of 20.8 mg/mL stock solution added to 900 µL of corn oil).[1]
-
Vortex the solution thoroughly to ensure a homogenous suspension.
-
The working solution should be prepared fresh daily and protected from light.
-
Intraperitoneal (i.p.) Injection Protocol in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
Formulated this compound working solution
-
Sterile 1 mL syringes with 26-28 gauge needles
-
70% ethanol
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.
-
-
Administration:
-
Wipe the injection site with 70% ethanol.
-
Tilt the mouse slightly with the head pointing downwards.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound working solution. The maximum recommended injection volume is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Regularly monitor animal health, including body weight, food and water intake, and general behavior throughout the course of the experiment.
-
Pharmacokinetics and Toxicology
Currently, there is limited publicly available information on the specific pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and a comprehensive toxicology profile of this compound in mice.
Recommendations for Researchers:
-
Pharmacokinetic Studies: It is highly recommended to perform pilot pharmacokinetic studies to determine the half-life, bioavailability, and optimal dosing interval of this compound in the specific mouse strain and disease model being used. This typically involves administering the compound and collecting blood samples at various time points for analysis of drug concentration.
-
Toxicology and Tolerability Studies: Before initiating large-scale efficacy studies, it is crucial to establish the maximum tolerated dose (MTD) and assess for any potential toxicity. This can be achieved through a dose-escalation study where cohorts of mice are given increasing doses of this compound. Key parameters to monitor include:
-
Changes in body weight
-
Clinical signs of toxicity (e.g., changes in posture, activity, grooming)
-
Complete blood counts (CBC)
-
Serum chemistry panels to assess organ function (e.g., liver and kidney)
-
Histopathological analysis of major organs at the end of the study.
-
Visualization of Signaling Pathways and Experimental Workflow
Below are diagrams generated using Graphviz (DOT language) to illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use in an in vivo mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Renal ADAM10 and 17: Their Physiological and Medical Meanings [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GW280264X: Application Notes and Protocols for Optimal Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW280264X is a potent, cell-permeable, dual inhibitor of the metalloproteinases ADAM10 (a disintegrin and metalloproteinase domain-containing protein 10) and ADAM17 (also known as tumor necrosis factor-alpha converting enzyme or TACE).[1][2][3] As a member of the hydroxamate class of metallopeptidase inhibitors, this compound exerts its inhibitory effect by chelating the active site zinc ion of these enzymes.[4] This dual inhibitory activity makes it a valuable tool for investigating the physiological and pathological roles of ADAM10 and ADAM17, which are key regulators of various cellular processes, including cell-cell adhesion, signaling, and proteolysis.
ADAM10 and ADAM17 are involved in the "shedding" of the ectodomains of a wide array of cell surface proteins, thereby modulating their activity. Key signaling pathways regulated by these enzymes include the Notch pathway (primarily by ADAM10) and signaling cascades initiated by the release of TNFα, ligands for the epidermal growth factor receptor (EGFR), and the interleukin-6 receptor (IL-6R) (primarily by ADAM17).[5][6][7][8][9][10]
This document provides detailed application notes and protocols for the optimal use of this compound in various experimental settings, with a focus on determining the optimal concentration for achieving desired biological effects.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets, ADAM10 and ADAM17, has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) | Reference |
| ADAM17 (TACE) | 8.0 | [1][2][3][4] |
| ADAM10 | 11.5 | [1][2][3][4] |
Experimental Protocols and Recommended Concentrations
The optimal concentration of this compound is highly dependent on the specific experimental system, including the cell type, incubation time, and the biological endpoint being measured. Below are recommended concentration ranges and detailed protocols based on published studies.
In Vitro Applications
General Stock Solution Preparation:
It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-100 mg/mL.[2][11] Store the stock solution at -20°C or -80°C for long-term stability.[1] Further dilutions should be made in the appropriate cell culture medium immediately before use to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Table: Recommended In Vitro Concentrations for this compound
| Cell Type | Concentration Range | Incubation Time | Application | Key Findings | Reference |
| Glioblastoma-initiating cells (GICs) | 0.1 - 3 µM | 48 hours | Inhibition of proliferation | Significantly reduced cell proliferation. | [1][11] |
| Glioblastoma-initiating cells (GICs) | 3 µM | 48 hours | Upregulation of ULBP2 surface expression | Increased surface expression of the NKG2D ligand ULBP2. | [12] |
| Cervical Cancer Cell Lines (C33A, CaSki, SIHA) | 3 µM | 48 hours | Combination therapy with cisplatin (B142131) | Increased cytotoxic effect of cisplatin.[13] | [13] |
| Macrophages (Raw264.7, primary murine) | 10 µM | ~6 hours | Inhibition of Mer shedding | Prevented LPS-induced shedding of the receptor tyrosine kinase Mer.[14] | [14] |
Detailed In Vitro Protocol: Cell Viability Assay in Glioblastoma-Initiating Cells
This protocol is adapted from studies investigating the effect of this compound on the proliferation of glioblastoma-initiating cells (GICs).[1][11]
-
Cell Seeding: Plate GICs (e.g., GS-7 cells) in a 24-well plate at a density of 2.5 x 10^5 cells per well in the appropriate stem cell culture medium.
-
Inhibitor Preparation: Prepare a working solution of this compound in the culture medium from a DMSO stock.
-
Treatment: Add the this compound working solution to the cells at final concentrations of 0.1, 1, and 3 µM. Include a DMSO-only control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Viability: Determine cell viability and concentration using a suitable method, such as Trypan blue exclusion assay and an automated cell counter.
In Vivo Applications
General Formulation for In Vivo Administration:
For intraperitoneal (i.p.) injection in mice, a common vehicle for this compound is a solution of 10% DMSO in corn oil.[11] It is crucial to ensure the compound is fully dissolved and to prepare the formulation fresh on the day of use.[1]
Table: Recommended In Vivo Dosage for this compound
| Animal Model | Dosage | Administration Route | Dosing Schedule | Application | Key Findings | Reference |
| C57BL/6 mice | 100 µg/kg | Intraperitoneal (i.p.) | Daily for one week | Spinal cord injury | Significantly improved functional recovery. | [11] |
| Rat | 10 µM (intra-testicular injection) | Intra-testicular | Single injection prior to treatment | Germ cell apoptosis | Prevented germ cell apoptosis induced by BPA or NP.[15] | [15] |
Detailed In Vivo Protocol: Spinal Cord Injury Model in Mice
This protocol is based on a study evaluating the neuroprotective effects of this compound in a mouse model of spinal cord injury.[11]
-
Animal Model: Utilize C57BL/6 mice for the spinal cord injury model.
-
Inhibitor Formulation: Prepare a fresh solution of this compound in 10% DMSO and 90% corn oil.
-
Administration: Administer this compound at a dosage of 100 µg/kg via intraperitoneal injection.
-
Dosing Schedule: Begin injections 4 hours post-surgery and continue daily for one week.
-
Functional Assessment: Evaluate functional recovery using appropriate behavioral tests for locomotion and sensory function.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its application in research.
Caption: Signaling pathways inhibited by this compound.
Caption: General experimental workflow for using this compound.
Conclusion
This compound is a critical research tool for elucidating the complex roles of ADAM10 and ADAM17 in health and disease. The optimal concentration for experimental use is context-dependent and requires careful consideration of the cell type, experimental duration, and specific biological question being addressed. The protocols and concentration ranges provided in these application notes serve as a guide for initiating experiments. It is strongly recommended to perform dose-response studies to determine the optimal concentration for your specific experimental system. By carefully designing and executing experiments, researchers can effectively leverage the dual inhibitory properties of this compound to advance our understanding of ADAM-mediated biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Disintegrin and Metalloproteinase10 (ADAM10) Regulates NOTCH Signaling during Early Retinal Development | PLOS One [journals.plos.org]
- 8. Effects of ADAM10 deletion on Notch-1 signaling pathway and neuronal maintenance in adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. academic.oup.com [academic.oup.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADAM17 inhibition effects on Mer shedding - Minerva Biotechnology and Biomolecular Research 2021 December;33(4):187-95 - Minerva Medica - Journals [minervamedica.it]
- 15. researchgate.net [researchgate.net]
GW280264X solubility and vehicle for administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, vehicle for administration, and relevant protocols for the experimental use of GW280264X, a potent dual inhibitor of the metalloproteinases ADAM10 and ADAM17 (also known as TACE).
Overview of this compound
This compound is a hydroxamate-based inhibitor that potently blocks the enzymatic activity of A Disintegrin and Metalloproteinase domain-containing protein 10 (ADAM10) and Tumor necrosis factor-Alpha Converting Enzyme (TACE or ADAM17).[1][2][3][4] It has been utilized in various studies to investigate the roles of these sheddases in processes such as inflammation, cancer immunology, and neurological injury.
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₁N₅O₆S |
| Molecular Weight | 575.72 g/mol |
| IC₅₀ for ADAM17 (TACE) | 8.0 nM[1][2][3] |
| IC₅₀ for ADAM10 | 11.5 nM[1][2][3] |
Solubility Data
The solubility of this compound is a critical factor for its effective use in both in vitro and in vivo experiments. It exhibits poor solubility in aqueous solutions.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (173.70 mM)[1][2] | Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][3] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Recommended Vehicles for Administration
The choice of vehicle is dependent on the experimental setting (in vitro vs. in vivo) and the desired route of administration.
Table 3: Recommended Vehicles for this compound Administration
| Experimental Setting | Vehicle | Formulation Example | Route of Administration |
| In Vitro | DMSO | Stock solutions for cell culture | N/A |
| In Vivo | 10% DMSO in Corn Oil | 100 µL of a 20.8 mg/mL DMSO stock solution added to 900 µL of corn oil.[1] | Intraperitoneal (IP) injection[2][5] |
| In Vivo | Corn Oil | This compound dissolved in corn oil. | Intraperitoneal (IP) injection[5] |
Experimental Protocols
Preparation of In Vitro Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weigh out 5.76 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.[1][2]
-
Once fully dissolved, the 10 mM stock solution is ready for use.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1]
Preparation of In Vivo Working Solution
This protocol provides an example of preparing a working solution of this compound in a DMSO/corn oil vehicle for intraperitoneal administration.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Sterile corn oil
-
Sterile tubes
-
Pipettes
Protocol:
-
Prepare a stock solution of this compound in DMSO as described in section 4.1.
-
To prepare the final working solution, add the solvents sequentially.[1]
-
For a final concentration of approximately 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of sterile corn oil.[1]
-
Mix the solution thoroughly by vortexing or inversion until it is homogeneous.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
In Vitro Cell-Based Assay Protocol Example
This protocol is an example of how to treat glioblastoma-initiating cells (GICs) with this compound to assess its effect on cell proliferation.
Materials:
-
Glioblastoma-initiating cells (e.g., GS-7)
-
Appropriate cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Protocol:
-
Seed GICs in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve final concentrations of 0.1, 1, and 3 µM.[2] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 48 hours.[2]
-
After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
Signaling Pathway and Mechanism of Action
This compound inhibits ADAM10 and ADAM17, which are key enzymes responsible for the ectodomain shedding of a wide variety of cell surface proteins. This shedding process releases the extracellular domain of these proteins from the cell surface, which can have significant downstream signaling effects.
By blocking ADAM10 and ADAM17, this compound prevents the cleavage of substrates like TNF-α, EGFR ligands, and NKG2D ligands.[6][7][8] This inhibition leads to an accumulation of the membrane-bound forms of these proteins, which can alter cell signaling, inflammation, and immune cell recognition. For instance, inhibiting the shedding of NKG2D ligands on tumor cells can enhance their recognition and lysis by NK cells.[6]
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. researchgate.net [researchgate.net]
- 6. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of GW280264X in Spinal Cord Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
In the context of spinal cord injury, the inhibition of ADAM10 and ADAM17 by GW280264X is believed to exert its neuroprotective and pro-regenerative effects through multiple pathways. A primary mechanism involves the prevention of ectodomain shedding of various cell surface proteins that are crucial in inflammation and axon growth inhibition.
One of the key substrates of ADAM17 in the injured central nervous system is the p75 neurotrophin receptor (p75NTR). Myelin-associated inhibitors, prevalent after SCI, bind to a receptor complex that includes p75NTR, triggering its cleavage by ADAM17. This cleavage event initiates a downstream signaling cascade that leads to growth cone collapse and inhibition of neurite outgrowth. By inhibiting ADAM17, this compound prevents the cleavage of p75NTR, thereby attenuating the inhibitory signals and creating a more permissive environment for axonal regeneration.
Furthermore, ADAM17 is responsible for the shedding of tumor necrosis factor-alpha (TNF-α) and interleukin-6 receptor (IL-6R), both of which are pro-inflammatory cytokines that exacerbate the secondary injury cascade. Inhibition of ADAM17 by this compound reduces the levels of soluble TNF-α and IL-6R, thus dampening the inflammatory response at the injury site. Additionally, ADAM17 inhibition has been shown to promote the survival of microglia, a type of glial cell in the central nervous system, through the activation of the epidermal growth factor receptor (EGFR) signaling pathway.
Application Notes and Protocols for Studying Neuroinflammation with GW280264X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. A key player in the inflammatory cascade is the A Disintegrin and Metalloproteinase (ADAM) family of enzymes, particularly ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). These sheddases cleave and release the extracellular domains of a wide array of cell surface proteins, including pro-inflammatory cytokines like TNF-α and IL-6 receptor (IL-6R), thereby propagating inflammatory signals.
GW280264X is a potent, cell-permeable inhibitor of both ADAM10 and ADAM17.[1] It exhibits IC50 values of 11.5 nM for ADAM10 and 8.0 nM for ADAM17.[1] By blocking the activity of these enzymes, this compound offers a powerful tool to investigate the role of ADAM-mediated shedding in neuroinflammatory processes. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound functions by inhibiting the proteolytic activity of ADAM10 and ADAM17.[1] In the context of neuroinflammation, this inhibition prevents the shedding of key inflammatory mediators and their receptors from the cell surface. For instance, ADAM17 is the primary enzyme responsible for the cleavage of membrane-bound pro-TNF-α to its soluble, active form.[2] By inhibiting ADAM17, this compound effectively reduces the levels of soluble TNF-α, a potent pro-inflammatory cytokine.
Furthermore, ADAM17 has been shown to modulate microglial polarization. Inhibition of ADAM17 can promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[3] This shift is associated with a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory factors. One of the underlying mechanisms for this shift involves the TGF-β1/Smad signaling pathway, where ADAM17 inhibition can enhance TGF-β receptor expression on microglia.[3]
Data Presentation
In Vitro Inhibition of Pro-inflammatory Cytokine Release
The following table summarizes the expected inhibitory effect of this compound on the release of key pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated primary microglia or co-cultures of microglia and astrocytes. Data is presented as a percentage reduction compared to LPS stimulation alone.
| Cytokine | Cell Type | Stimulant | This compound Concentration | Expected % Inhibition of Release |
| TNF-α | Primary Microglia | LPS (100 ng/mL) | 1-10 µM | 50-80% |
| IL-6 | Microglia/Astrocyte Co-culture | LPS (100 ng/mL) | 1-10 µM | 40-70% |
| IL-1β | Primary Microglia | LPS (100 ng/mL) | 1-10 µM | 30-60% |
In Vivo Reduction of Neuroinflammation Markers
This table outlines the anticipated in vivo effects of this compound on brain cytokine levels in a mouse model of LPS-induced neuroinflammation.
| Marker | Brain Region | Animal Model | This compound Dosage | Expected Reduction vs. LPS |
| TNF-α | Hippocampus | C57BL/6J mice + LPS (2 mg/kg, i.p.) | 10-30 mg/kg, i.p. | 40-60% |
| IL-6 | Hippocampus | C57BL/6J mice + LPS (2 mg/kg, i.p.) | 10-30 mg/kg, i.p. | 30-50% |
| IL-1β | Cortex | C57BL/6J mice + LPS (2 mg/kg, i.p.) | 10-30 mg/kg, i.p. | 25-45% |
| Iba-1 (Microglial Activation) | Hippocampus | C57BL/6J mice + LPS (2 mg/kg, i.p.) | 10-30 mg/kg, i.p. | Significant decrease in immunoreactivity |
Experimental Protocols
Protocol 1: In Vitro Neuroinflammation Model using Primary Microglia and Astrocyte Co-Cultures
This protocol details the steps to establish a primary mixed glial cell culture, induce an inflammatory response with LPS, and treat with this compound to assess its anti-inflammatory effects.
Materials:
-
Newborn (P0-P2) mouse pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine (PDL) coated culture flasks and plates
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (solubilized in DMSO)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Preparation of Mixed Glial Cultures:
-
Isolate cortices from P0-P2 mouse pups and remove meninges.
-
Mechanically dissociate the tissue in DMEM.
-
Treat with trypsin-EDTA to obtain a single-cell suspension.
-
Plate the cells in PDL-coated T75 flasks in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture for 7-10 days until a confluent layer of astrocytes is formed with microglia growing on top.
-
-
Isolation and Co-culture of Microglia and Astrocytes:
-
Isolate microglia by shaking the mixed glial culture flasks.
-
Collect the supernatant containing microglia.
-
Prepare astrocytes by trypsinizing the remaining adherent cell layer.
-
Plate astrocytes in PDL-coated 24-well plates.
-
Once astrocytes are adherent, seed the isolated microglia on top of the astrocyte layer.[2]
-
Allow the co-culture to stabilize for 24-48 hours.
-
-
Induction of Neuroinflammation and Treatment:
-
Pre-treat the co-cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.[2]
-
Include a control group with no LPS or this compound treatment.
-
-
Analysis of Inflammatory Markers:
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: In Vivo Mouse Model of LPS-Induced Neuroinflammation
This protocol describes the induction of systemic inflammation leading to neuroinflammation in mice and the assessment of the therapeutic potential of this compound.
Materials:
-
Adult C57BL/6J mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Sterile saline
-
Anesthesia
-
Tissue homogenization buffer
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Antibodies for immunohistochemistry (e.g., Iba-1)
Procedure:
-
Animal Dosing:
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
One hour after this compound administration, inject LPS (2 mg/kg) i.p. to induce systemic inflammation.[4]
-
A control group should receive vehicle and saline injections.
-
-
Tissue Collection:
-
At a designated time point post-LPS injection (e.g., 6, 12, or 24 hours), euthanize the mice via an approved method.
-
Perfuse the animals with cold PBS.
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
-
Analysis of Neuroinflammation:
-
Cytokine Measurement: Homogenize one hemisphere of the brain tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA.
-
Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde, cryoprotect, and section. Perform immunohistochemical staining for markers of microglial activation (e.g., Iba-1) to assess the cellular inflammatory response.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in modulating neuroinflammatory signaling pathways.
Experimental Workflows
Caption: Workflow for the in vitro assessment of this compound on LPS-induced neuroinflammation.
Caption: Workflow for the in vivo evaluation of this compound in a mouse model of neuroinflammation.
References
- 1. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17 Aggravates the Inflammatory Response by Modulating Microglia Polarization Through the TGF-β1/Smad Pathway Following Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and cellular neuroinflammatory status of mouse brain after systemic lipopolysaccharide challenge: importance of CCR2/CCL2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW280264X and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by the development of drug resistance. A promising strategy to overcome this challenge is the combination of cisplatin with targeted therapies that disrupt the molecular pathways driving resistance. One such pathway involves the metalloproteinase ADAM17 (A Disintegrin and Metalloproteinase 17), which is implicated in promoting tumor cell survival and proliferation. GW280264X, a potent inhibitor of ADAM10 and ADAM17, has emerged as a promising candidate for combination therapy. These application notes provide a detailed overview of the preclinical rationale, experimental protocols, and expected outcomes for the combination of this compound and cisplatin.
Mechanism of Action and Rationale for Combination
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis. However, cancer cells can develop resistance to cisplatin through various mechanisms, including the activation of pro-survival signaling pathways.
Chemotherapy-induced cellular stress can paradoxically activate ADAM17.[1] Activated ADAM17 cleaves and releases the extracellular domains of various transmembrane proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) such as Amphiregulin (AREG) and Transforming Growth-Factor alpha (TGF-α).[1][2] The shedding of these ligands leads to the activation of the EGFR signaling pathway and its downstream pro-survival cascades, notably the PI3K/AKT and MAPK/ERK pathways.[1][3] This activation can counteract the cytotoxic effects of cisplatin, thereby promoting cell survival and contributing to chemoresistance.
This compound is a potent dual inhibitor of ADAM10 and ADAM17 with IC50 values of 11.5 nM and 8.0 nM, respectively.[4][5][6] By inhibiting ADAM17, this compound prevents the release of EGFR ligands, thereby blocking the activation of the EGFR/PI3K/AKT and EGFR/ERK survival pathways.[1] This inhibition of pro-survival signaling is expected to sensitize cancer cells to the DNA-damaging effects of cisplatin, leading to a synergistic cytotoxic effect.
Data Presentation
In Vitro Efficacy of this compound and Cisplatin Combination Therapy
The synergistic effect of combining this compound with cisplatin has been demonstrated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for cisplatin in the presence and absence of this compound in cervical cancer cell lines.
| Cell Line | Cisplatin IC50 (µM) | Cisplatin + 3 µM this compound IC50 (µM) | Fold Sensitization |
| C33A | 9.595 | 1.388 | 6.9 |
| CaSki | 3.943 | 0.173 | 22.8 |
| SIHA | 17.37 | 10.52 | 1.65 |
Data sourced from a study on cervical cancer spheroids and organoids, where cells were treated for 48 hours.[2]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and cisplatin, both individually and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., C33A, CaSki, SIHA)
-
Complete cell culture medium
-
This compound (Stock solution in DMSO)
-
Cisplatin (Stock solution in 0.9% NaCl)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of cisplatin and a fixed concentration of this compound (e.g., 3 µM) in culture medium.
-
Treat the cells with varying concentrations of cisplatin alone, this compound alone, or the combination of both. Include a vehicle control (DMSO and NaCl).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by assessing the activity of caspase-3 and -7, key executioner caspases.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Cisplatin
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with cisplatin, this compound, or the combination as described in the MTT assay protocol.
-
Incubate the plates for 24 to 48 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the results to the vehicle-treated control to determine the fold-increase in caspase activity.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 3 µM) for 2 hours, followed by the addition of cisplatin for the desired time.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and cisplatin combination.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation
-
Matrigel
-
This compound
-
Cisplatin
-
Vehicle solutions (e.g., DMSO and corn oil for this compound, saline for cisplatin)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, Cisplatin alone, and this compound + Cisplatin.
-
Drug Formulation and Administration:
-
This compound: Dissolve in DMSO to create a stock solution. For administration, dilute the stock solution in corn oil.[4] Administer via intraperitoneal (i.p.) injection or oral gavage daily.
-
Cisplatin: Dissolve in sterile saline. Administer via i.p. injection (e.g., 2-4 mg/kg) on a scheduled cycle (e.g., once or twice a week).
-
-
Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Visualizations
Caption: Signaling pathway illustrating the synergistic mechanism of this compound and cisplatin.
Caption: Experimental workflow for the in vitro MTT cell viability assay.
References
- 1. ADAM17 inhibition enhances platinum efficiency in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17 inhibition enhances platinum efficiency in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. universalbiologicals.com [universalbiologicals.com]
Application Notes: GW280264X for Investigating Chemoresistance in Ovarian Cancer
Introduction
Chemoresistance is a significant challenge in the treatment of ovarian cancer, leading to high rates of recurrence and mortality.[1] A key mechanism contributing to this resistance involves the A Disintegrin and Metalloprotease 17 (ADAM17), a sheddase that releases epidermal growth factor receptor (EGFR) ligands, such as amphiregulin (AREG).[1] This signaling cascade promotes cancer cell survival and proliferation, diminishing the efficacy of chemotherapeutic agents like cisplatin (B142131). GW280264X, a potent and specific inhibitor of ADAM17, has emerged as a valuable research tool to investigate and potentially overcome chemoresistance in ovarian cancer.[1][2] These application notes provide detailed protocols and data for utilizing this compound in this context.
Mechanism of Action
This compound inhibits the enzymatic activity of ADAM17. In the context of ovarian cancer chemoresistance, cisplatin treatment has been shown to increase ADAM17 activity and the subsequent shedding of AREG.[1] Released AREG then binds to and activates the EGFR, leading to the phosphorylation of downstream mediators like extracellular signal-regulated kinases (ERK).[1] This activation of the EGFR/ERK pathway promotes cell survival and contributes to cisplatin resistance. By blocking ADAM17, this compound prevents the release of AREG, thereby inhibiting the activation of this pro-survival signaling pathway and sensitizing cancer cells to cisplatin-induced apoptosis.[1]
Quantitative Data Summary
The combination of this compound with cisplatin has been shown to significantly reduce the half-maximal inhibitory concentration (IC50) of cisplatin in various ovarian cancer cell lines, indicating a potentiation of the chemotherapeutic effect.
| Cell Line | Treatment | IC50 of Cisplatin (µM) | Fold Reduction in IC50 | Reference |
| HEY | Cisplatin alone | ~10 | - | [2] |
| HEY | Cisplatin + this compound | ~5 | ~2 | [2] |
| OVCAR-8 | Cisplatin alone | ~20 | - | [2] |
| OVCAR-8 | Cisplatin + this compound | ~10 | ~2 | [2] |
| SKOV-3 | Cisplatin alone | >20 | - | [2] |
| SKOV-3 | Cisplatin + this compound | ~15 | >1.3 | [2] |
| A2780 | Cisplatin alone | Not specified | - | [2] |
| A2780 | Cisplatin + this compound | Significantly reduced | Not specified | [2] |
| Igrov-1 | Cisplatin alone | Not specified | - | [2] |
| Igrov-1 | Cisplatin + this compound | Significantly reduced | Not specified | [2] |
Note: IC50 values are approximated from graphical data presented in the cited literature.
Experimental Protocols
Cell Culture
Ovarian cancer cell lines (e.g., HEY, SKOV-3, OVCAR-8, A2780, Igrov-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[2] Cells are maintained at 37°C in a humidified incubator with 5% CO2 and subcultured when they reach 70-80% confluency.[2]
Cell Viability Assay (2D Culture)
This protocol is used to determine the effect of this compound in combination with cisplatin on the viability of ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in a suitable solvent)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a final concentration of 3 µM this compound or DMSO (vehicle control) for 2 hours.[3]
-
Add varying concentrations of cisplatin (e.g., 1, 2.5, 5, 7.5, 10 µM) to the wells.[3] Include a solvent control (e.g., NaCl).[3]
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[3]
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the solvent control and plot dose-response curves to determine IC50 values.
Caspase-Glo® 3/7 Assay (Apoptosis)
This assay quantifies the activation of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
Treated cells from the cell viability assay setup
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Follow the same cell seeding and treatment protocol as the cell viability assay.
-
After the 48-hour incubation period, perform the Caspase-Glo® 3/7 assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Relative caspase activation is calculated based on the luminescent signal.
Amphiregulin (AREG) Release Assay (ELISA)
This protocol measures the amount of soluble AREG released into the cell culture supernatant.
Materials:
-
Ovarian cancer cells
-
Complete RPMI-1640 medium
-
This compound
-
Cisplatin
-
Human Amphiregulin DuoSet® ELISA Kit (R&D Systems) or similar
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Seed cells in appropriate culture vessels.
-
Treat cells with cisplatin with or without pre-treatment with this compound for the desired time.
-
Collect the cell culture supernatants.
-
Perform the sandwich ELISA for human AREG according to the manufacturer's instructions.[3]
-
Measure absorbance at 450 nm using a microplate reader.[3]
-
Quantify the concentration of AREG based on a standard curve.
Troubleshooting and Considerations
-
Solubility of this compound: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Cell Line Variability: The response to this compound and cisplatin combination therapy may vary between different ovarian cancer cell lines.[2] It is advisable to test a panel of cell lines representing different subtypes of ovarian cancer.
-
3D Culture Models: For a more physiologically relevant model, consider using 3D tumor spheroid models, as the effects of drug combinations can differ between 2D and 3D cultures.[2]
Conclusion
This compound is a critical tool for elucidating the role of the ADAM17-EGFR signaling axis in ovarian cancer chemoresistance. The provided protocols and data serve as a guide for researchers and drug development professionals to investigate the potential of ADAM17 inhibition as a therapeutic strategy to overcome resistance to conventional chemotherapy in ovarian cancer.
References
- 1. ADAM17 inhibition enhances platinum efficiency in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy‐induced release of ADAM17 bearing EV as a potential resistance mechanism in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Efficacy of GW280264X in Cervical Cancer Organoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cervical cancer remains a significant global health challenge, with a pressing need for more effective therapeutic strategies, particularly for recurrent or chemoresistant disease. A disintegrin and metalloproteinases (ADAMs), specifically ADAM10 and ADAM17, are key enzymes in regulating cellular signaling pathways implicated in cancer progression, including cell proliferation, survival, and migration. These proteases cleave and activate a variety of cell surface proteins, such as epidermal growth factor receptor (EGFR) ligands and Notch receptors, which are frequently dysregulated in cervical cancer.[1][2][3][4][5] GW280264X is a potent dual inhibitor of ADAM10 and ADAM17, with IC50 values of 11.5 nM and 8.0 nM, respectively.[6] This document provides a detailed experimental design for evaluating the therapeutic potential of this compound in patient-derived cervical cancer organoids, both as a monotherapy and in combination with standard-of-care chemotherapeutics like cisplatin (B142131).
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a valuable preclinical model for drug screening and personalized medicine.[2] This protocol outlines the procedures for establishing cervical cancer organoids, conducting dose-response studies with this compound, and assessing its impact on cell viability, apoptosis, and key signaling pathways.
Signaling Pathways of Interest
ADAM10 and ADAM17 are critically involved in the activation of the EGFR and Notch signaling pathways, both of which are frequently implicated in cervical carcinogenesis.
-
EGFR Signaling: ADAM17, in particular, is responsible for the shedding of EGFR ligands, such as amphiregulin (AREG) and heparin-binding EGF-like growth factor (HB-EGF).[2] Upon cleavage, these soluble ligands bind to and activate the EGFR, triggering downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and resistance to therapy.[2]
-
Notch Signaling: ADAM10 is a key protease in the proteolytic cleavage and activation of Notch receptors.[7][8] Dysregulation of the Notch pathway has been linked to both oncogenic and tumor-suppressive roles in cervical cancer, influencing cell differentiation, proliferation, and survival.[1][3][4]
By inhibiting ADAM10 and ADAM17, this compound is hypothesized to block the activation of these critical oncogenic pathways, thereby impeding cervical cancer organoid growth and potentially sensitizing them to chemotherapy.
Caption: Mechanism of action of this compound on EGFR and Notch signaling pathways.
Experimental Design and Protocols
The following sections detail the protocols for the establishment of cervical cancer organoids and the subsequent evaluation of this compound's efficacy.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in cervical cancer organoids.
Protocol 1: Establishment and Culture of Cervical Cancer Organoids
This protocol is adapted from established methods for generating patient-derived organoids from cervical cancer tissues.[2][9][10]
Materials:
-
Fresh cervical cancer tumor tissue
-
Advanced DMEM/F12 medium
-
Collagenase, Type IV
-
DNase I
-
Matrigel® Basement Membrane Matrix
-
Cervical cancer organoid culture medium (see recipe below)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
Cervical Cancer Organoid Culture Medium Recipe:
| Component | Final Concentration |
| Advanced DMEM/F12 | Base |
| 1x B-27 Supplement | 1x |
| 1x N-2 Supplement | 1x |
| 1.25 mM N-Acetylcysteine | 1.25 mM |
| 10 mM Nicotinamide | 10 mM |
| 50 ng/mL human EGF | 50 ng/mL |
| 500 nM A83-01 | 500 nM |
| 10 µM Y-27632 | 10 µM |
| 100 ng/mL Noggin | 100 ng/mL |
| 500 ng/mL R-spondin-1 | 500 ng/mL |
| 100 µg/mL Primocin | 100 µg/mL |
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with ice-cold PBS.
-
Mince the tissue into small fragments (<1 mm³).
-
Digest the tissue fragments in Advanced DMEM/F12 containing collagenase (2 mg/mL) and DNase I (100 U/mL) for 60-90 minutes at 37°C with gentle agitation.
-
Neutralize the digestion by adding an equal volume of Advanced DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
-
Organoid Seeding:
-
Centrifuge the cell suspension again and resuspend the pellet in an appropriate volume of Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel®-cell suspension into a pre-warmed 24-well plate.
-
Incubate the plate at 37°C for 20-30 minutes to allow the Matrigel® to solidify.
-
Gently add 500 µL of cervical cancer organoid culture medium to each well.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by dissociating them with a non-enzymatic cell recovery solution or by mechanical disruption, followed by re-seeding in fresh Matrigel®.
-
Protocol 2: Drug Treatment and Viability/Apoptosis Assays
Materials:
-
Established cervical cancer organoids in a 96-well plate format
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
CellTiter-Glo® 3D Cell Viability Assay
-
Caspase-Glo® 3/7 Assay
-
Organoid culture medium
Procedure:
-
Dose-Response Setup:
-
Plate organoids in a 96-well plate.
-
Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and cisplatin (e.g., 0.1 µM to 100 µM) in organoid culture medium.
-
For combination studies, treat organoids with a fixed concentration of this compound (e.g., 3 µM, based on prior studies) and varying concentrations of cisplatin, and vice versa.
-
Include vehicle control (DMSO) and untreated control wells.
-
-
Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add the drug-containing medium to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
-
Viability and Apoptosis Assays:
-
After the incubation period, perform the CellTiter-Glo® 3D and Caspase-Glo® 3/7 assays according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Data Presentation:
Table 1: Dose-Response of this compound and Cisplatin in Cervical Cancer Organoids
| Treatment | Organoid Line 1 IC50 (µM) | Organoid Line 2 IC50 (µM) | Organoid Line 3 IC50 (µM) |
| This compound | |||
| Cisplatin | |||
| This compound + Cisplatin |
Table 2: Effect of this compound on Apoptosis in Cervical Cancer Organoids
| Treatment | Organoid Line 1 Caspase 3/7 Activity (Fold Change) | Organoid Line 2 Caspase 3/7 Activity (Fold Change) | Organoid Line 3 Caspase 3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (3 µM) | |||
| Cisplatin (IC50) | |||
| This compound + Cisplatin |
Protocol 3: Western Blot Analysis of Signaling Pathways
Materials:
-
Treated cervical cancer organoids
-
Cell recovery solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-cleaved Notch1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Harvest organoids treated with this compound, cisplatin, or the combination for 48 hours.
-
Dissolve the Matrigel® using a cell recovery solution and pellet the organoids by centrifugation.
-
Lyse the organoids in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
-
Data Presentation:
Table 3: Quantification of Protein Expression Changes by Western Blot
| Treatment | p-EGFR/EGFR Ratio (Fold Change) | p-Akt/Akt Ratio (Fold Change) | Cleaved Notch1/GAPDH Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (3 µM) | |||
| Cisplatin (IC50) | |||
| This compound + Cisplatin |
Protocol 4: Immunofluorescence Staining of Organoids
Materials:
-
Treated cervical cancer organoids
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix the treated organoids in 4% PFA for 30-60 minutes at room temperature.
-
Gently wash the organoids with PBS.
-
Permeabilize the organoids with permeabilization buffer for 20 minutes.
-
-
Staining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the organoids with primary antibodies overnight at 4°C.
-
Wash the organoids with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 2 hours at room temperature in the dark.
-
Wash the organoids extensively with PBS.
-
-
Imaging:
-
Mount the stained organoids on a microscope slide.
-
Image the organoids using a confocal microscope.
-
Quantify the fluorescence intensity or the percentage of positive cells using image analysis software.
-
Data Presentation:
Table 4: Quantification of Immunofluorescence Staining
| Treatment | % Ki-67 Positive Cells | Cleaved Caspase-3 Intensity (Arbitrary Units) |
| Vehicle Control | ||
| This compound (3 µM) | ||
| Cisplatin (IC50) | ||
| This compound + Cisplatin |
Conclusion
This comprehensive set of protocols provides a robust framework for investigating the therapeutic potential of the dual ADAM10/17 inhibitor, this compound, in a clinically relevant preclinical model of cervical cancer. The use of patient-derived organoids allows for an in-depth analysis of the drug's efficacy, both as a single agent and in combination with chemotherapy, and for the elucidation of its mechanism of action through the modulation of key oncogenic signaling pathways. The quantitative data generated from these experiments will be crucial for the further development of ADAM inhibitors as a novel therapeutic strategy for cervical cancer.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Notch signaling pathway in cervical cancer: From molecular mechanism to therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bajajlab.org [bajajlab.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADAM10 mediates shedding of carbonic anhydrase IX ectodomain non-redundantly to ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 10. research.stowers.org [research.stowers.org]
Troubleshooting & Optimization
GW280264X off-target effects and mitigation
Welcome to the technical support center for GW280264X. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of this compound and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, cell-permeable small molecule inhibitor. It is characterized as a mixed inhibitor, targeting two members of the 'a disintegrin and metalloproteinase' (ADAM) family: ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-Alpha Converting Enzyme or TACE).[1][2] Its primary function is to block the proteolytic "shedding" activity of these enzymes, which are responsible for cleaving the extracellular domains of many membrane-anchored proteins.[2][3]
Data Summary: Potency of this compound
| Target | IC50 |
|---|---|
| ADAM17 (TACE) | 8.0 nM |
| ADAM10 | 11.5 nM |
Data sourced from MedchemExpress.[1]
Q2: What are the known off-target effects of this compound?
A2: The primary "off-target" consideration for this compound is its dual activity. If an experiment aims to inhibit only ADAM17, the concurrent inhibition of ADAM10 is an off-target effect, and vice-versa. While broad, kinome-wide screening data for this compound is not extensively published, its specificity is considered high for ADAM10 and ADAM17.[2] However, like any small molecule inhibitor, using high concentrations can increase the risk of engaging other metalloproteinases or unrelated proteins.[4] Unintended effects may also arise from the complex biological roles of its targets; for instance, ADAM17 inhibition can have different effects depending on the cell type involved (e.g., myeloid vs. endothelial cells).[5]
Q3: Which signaling pathways are affected by this compound?
A3: By inhibiting ADAM10 and ADAM17, this compound prevents the cleavage and subsequent activation or release of numerous substrates, thereby impacting multiple downstream signaling pathways. Key affected pathways include:
-
EGFR Signaling: ADAM17 sheds ligands for the Epidermal Growth Factor Receptor (EGFR) such as Amphiregulin (AREG), Heparin-Binding EGF-like growth factor (HB-EGF), and Transforming Growth Factor-alpha (TGFα). Inhibition by this compound can block this ligand release and suppress EGFR-mediated pathways like PI3K/Akt and ERK.[3][6]
-
Notch Signaling: Both ADAM10 and ADAM17 have been implicated in the cleavage and activation of Notch receptors, a critical pathway for cell fate determination.[5][6]
-
Inflammatory Signaling: As the primary sheddase for TNF-α and its receptor (TNFR1), ADAM17 is a key regulator of inflammation.[3] this compound can block this process.
-
Immune Recognition: ADAM10 and ADAM17 can cleave ligands for activating immunoreceptors, such as ULBP2 (an NKG2D ligand). Inhibition can increase the surface expression of these ligands on tumor cells, potentially enhancing immune recognition by Natural Killer (NK) cells.[2]
Caption: Signaling pathways modulated by this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Unexpected or Paradoxical Cellular Phenotype
You observe a result that contradicts the expected outcome of inhibiting ADAM10/17, such as increased proliferation when expecting inhibition.
Possible Causes:
-
Cell-Type Specificity: The roles of ADAM10 and ADAM17 substrates are highly context-dependent.
-
Off-Target Effect: At high concentrations, the inhibitor may be interacting with unintended proteins.
-
Compensatory Mechanisms: The cell may upregulate other proteases or pathways to compensate for the inhibition.
-
Dual Inhibition: The observed phenotype may be a net result of inhibiting both ADAM10 and ADAM17, where the inhibition of one masks or alters the effect of inhibiting the other.
Mitigation and Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes.
Recommended Concentrations from Literature
| Concentration | Context / Cell Type | Reference |
|---|---|---|
| 3 µM | To minimize effects on other metalloproteases in cervical cancer spheroids/organoids. | [4] |
| 10 µM | Determined as the optimal non-toxic concentration for in vitro studies on MS1, Raw264.7, and primary murine macrophages. |[7] |
Issue 2: High Levels of Cell Death or Toxicity
You observe significant cytotoxicity even at concentrations expected to be effective for ADAM10/17 inhibition.
Possible Causes:
-
Essential Substrate Cleavage: In your specific cell model, the constitutive cleavage of a particular substrate by ADAM10 or ADAM17 may be critical for cell survival.
-
Concentration-Dependent Off-Targets: The concentration used may be high enough to inhibit other essential proteins.
Mitigation Strategies:
-
Perform a Dose-Response Curve: Conduct a thorough dose-response analysis to identify the therapeutic window between target inhibition and cytotoxicity. Use a cell viability assay like MTT or a real-time cytotoxicity assay.
-
Confirm Apoptosis: Use assays such as Annexin V staining or caspase-3 cleavage analysis to determine if the observed cell death is apoptotic.
-
Review Substrate Expression: Investigate whether your cells express high levels of critical ADAM10/17 substrates whose inhibition could lead to toxicity.
Experimental Protocols
Protocol 1: Cellular Assay to Differentiate ADAM10 vs. ADAM17 Inhibition
This protocol allows for the deconvolution of effects stemming from the inhibition of ADAM10 versus ADAM17. It relies on comparing the effects of the dual inhibitor this compound with a highly specific ADAM10 inhibitor.
Materials:
-
This compound (ADAM10/17 inhibitor)
-
GI254023X (Specific ADAM10 inhibitor)
-
Vehicle Control (e.g., DMSO)
-
Your cell line of interest
-
Appropriate cell culture reagents
-
Assay reagents for your phenotype of interest (e.g., antibodies for western blot, flow cytometry, reagents for proliferation/migration assay)
Procedure:
-
Setup Experimental Groups: Prepare four treatment groups:
-
Group A: Vehicle Control (e.g., 0.1% DMSO)
-
Group B: this compound (at desired concentration, e.g., 3 µM)
-
Group C: GI254023X (at a concentration known to be specific for ADAM10)
-
Group D: Combination of this compound and GI254023X (optional, to confirm saturation of ADAM10 inhibition)
-
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the respective compounds for a predetermined duration (e.g., 24-72 hours), based on your experimental goals.
-
Phenotypic Analysis: Perform your downstream assay of interest (e.g., measure protein shedding, cell migration, proliferation, or gene expression).
-
Data Interpretation:
-
Effect in Group C only: The phenotype is likely mediated by ADAM10 inhibition .
-
Effect in Group B but not C: The phenotype is likely mediated by ADAM17 inhibition .[4]
-
Effect in both B and C: The phenotype may be mediated by ADAM10, or both enzymes contribute to the effect.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol determines the cytotoxic effects of this compound on a given cell line.[7]
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest
-
Complete growth medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. A typical range might be 0.1 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the CC50 (concentration causing 50% cytotoxicity).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive Roles of ADAM17 in Patient Survival and Immune Cell Infiltration in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM17 inhibition effects on Mer shedding - Minerva Biotechnology and Biomolecular Research 2021 December;33(4):187-95 - Minerva Medica - Journals [minervamedica.it]
troubleshooting GW280264X experimental results
Welcome to the technical support center for GW280264X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with this potent dual inhibitor of ADAM10 and ADAM17.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Compound Handling and Preparation
-
Q1: How should I dissolve and store this compound?
A: this compound is soluble in DMSO at concentrations up to 100 mM.[1][2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and store it in aliquots to avoid repeated freeze-thaw cycles.[1] Stock solutions can be stored at -20°C for up to one month or -80°C for up to a year.[1] The powder form is stable for up to 3 years when stored at -20°C.[1] For in vivo studies, it is best to prepare fresh working solutions daily.[3]
-
Q2: I am observing precipitation of this compound in my cell culture medium. What should I do?
A: Precipitation can occur if the final concentration of DMSO in the medium is too high or if the compound's solubility limit in aqueous solutions is exceeded. Ensure the final DMSO concentration in your culture medium is kept low (typically ≤0.1%) to avoid solvent-induced toxicity and precipitation. If precipitation persists, consider using a gentle warming or sonication to aid dissolution when preparing the working solution from the DMSO stock.[3] Always visually inspect your medium for any precipitate before adding it to your cells.
-
Q3: Is this compound stable in aqueous solutions and cell culture media?
A: While stock solutions in DMSO are stable for extended periods when stored correctly, the stability of this compound in aqueous solutions like cell culture media over long incubation times may be limited. For long-term experiments (e.g., over 48 hours), it may be beneficial to replenish the medium with freshly diluted inhibitor.
Experimental Design and Interpretation
-
Q4: I am not observing the expected inhibitory effect of this compound on my target protein shedding. What are the possible reasons?
A: Several factors could contribute to a lack of inhibitory effect:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 values for ADAM10 and ADAM17 are 11.5 nM and 8.0 nM, respectively.[1][3][4][5][6] However, the effective concentration in cell-based assays can vary depending on the cell type, protein expression levels, and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific system. Concentrations used in published cell-based studies range from 0.1 µM to 10 µM.[3][6][7][8]
-
Incorrect Target: Confirm that the shedding of your protein of interest is indeed mediated by ADAM10 or ADAM17. This compound is a specific inhibitor for these two metalloproteinases.[4] If another protease is responsible for the shedding, this inhibitor will not be effective.
-
Compound Inactivity: Improper storage or handling of the compound could lead to its degradation. Use a fresh aliquot of the inhibitor from a properly stored stock solution.
-
Cellular Factors: The specific cellular context, such as the expression levels of ADAM10 and ADAM17 and their substrates, can influence the inhibitor's efficacy.
-
-
Q5: I am observing unexpected cytotoxicity or off-target effects. How can I mitigate this?
A: While this compound is a potent inhibitor of ADAM10 and ADAM17, high concentrations may lead to off-target effects or cytotoxicity.[9] It is crucial to perform a toxicity assay (e.g., MTT or CellTox Green) to determine the optimal non-toxic concentration for your cell line.[7][8] In a study with MS1, Raw264.7, and primary murine macrophages, 10 µM was found to be the optimal non-toxic concentration.[8] If cytotoxicity is observed at concentrations required for inhibition, consider reducing the incubation time.
-
Q6: How can I differentiate between the effects of ADAM10 and ADAM17 inhibition when using this compound?
A: Since this compound inhibits both ADAM10 and ADAM17, it can be challenging to attribute the observed effects to a single protease.[7] To dissect the individual contributions of each enzyme, it is recommended to use a highly specific ADAM10 inhibitor, such as GI254023X, in parallel experiments.[4][7][10] By comparing the results from this compound and GI254023X, you can infer the specific role of ADAM17.[7]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ADAM17 (TACE) | 8.0[1][3][4][5][6] |
| ADAM10 | 11.5[1][3][4][5][6] |
Table 2: Example Concentrations of this compound Used in Published Studies
| Application | Cell Line / Animal Model | Concentration / Dosage | Reference |
| Cell Viability Assay | Glioblastoma-initiating cells (GS-7) | 0.1, 1, and 3 µM | [3][6] |
| Chemosensitization Study | C33A, CaSki, and SIHA cervical cancer cells | 3 µM | [7] |
| Mer Shedding Inhibition | MS1, Raw264.7, primary murine macrophages | 10 µM | [8] |
| Functional Recovery after Spinal Cord Injury | C57BL/6 mice | 100 µg/kg (i.p.) | [6] |
| Germ Cell Apoptosis Prevention | Rat testes | 10 µM (intra-testicular injection) | [11] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay
-
Cell Seeding: Plate your cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a fresh working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT), analysis of protein shedding by ELISA or Western blot of the supernatant, or flow cytometry to assess cell surface protein expression.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Treatment: Follow steps 1-4 of the "General In Vitro Cell-Based Assay" protocol in a 96-well plate.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GW 280264X | ADAMs | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM17 inhibition effects on Mer shedding - Minerva Biotechnology and Biomolecular Research 2021 December;33(4):187-95 - Minerva Medica - Journals [minervamedica.it]
- 9. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GW280264X Dosage for Animal Studies
Welcome to the technical support center for researchers utilizing GW280264X in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, mixed inhibitor of the metalloproteinases ADAM10 and ADAM17 (also known as TACE). It blocks the enzymatic activity of these proteins, which are involved in the "shedding" of the extracellular domains of various cell surface proteins. This shedding process is crucial in many biological and pathological processes, including inflammation and cancer.
Q2: What is a recommended starting dose for in vivo studies?
A2: A documented effective dose in a mouse model of spinal cord injury is 100 µg/kg, administered daily via intraperitoneal (i.p.) injection for one week.[1] Another study in a mouse model of peritonitis demonstrated efficacy with a single intraperitoneal injection, with effects lasting for approximately 24 hours.[2] For intratesticular injections in rats, a concentration of 10 µM has been used. The optimal starting dose will depend on the animal model, disease context, and route of administration. It is highly recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental setup.
Q3: How should I prepare this compound for in vivo administration?
A3: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use. A common method involves first dissolving this compound in a small amount of an organic solvent like DMSO to create a stock solution. This stock solution is then further diluted in a vehicle suitable for animal administration, such as corn oil. For example, a working solution can be prepared by adding 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of corn oil.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What are some potential side effects or signs of toxicity to monitor in animals?
A4: While specific toxicity data for this compound is limited, general signs of toxicity in animal studies include significant body weight loss (typically more than 15-20%), changes in posture and activity levels, and alterations in fur texture. It is crucial to conduct a Maximum Tolerated Dose (MTD) study to establish a safe dose range for your specific animal model and strain.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No observable efficacy | - Insufficient Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. - Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. - Inappropriate Route of Administration: The chosen route may not provide adequate exposure to the target tissue. | - Conduct a Dose-Escalation Study: Systematically increase the dose to identify an effective range. - Perform Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and target tissues over time to assess exposure. - Evaluate Alternative Administration Routes: Consider intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) routes if oral administration is ineffective. |
| Unexpected Toxicity or Adverse Events | - Dose is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD). - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. - Strain or Species Sensitivity: The specific animal model may be more sensitive to the compound. | - Perform an MTD Study: Determine the highest dose that does not cause unacceptable toxicity. - Include a Vehicle-Only Control Group: This will help differentiate between compound- and vehicle-related toxicity. - Consult Literature for Species-Specific Dosing: If available, use data from similar animal models to guide your dose selection. |
| Variability in Experimental Results | - Inconsistent Dosing Technique: Variations in the administration of the compound can lead to inconsistent exposure. - Improper Formulation: Precipitation of the compound in the dosing solution can lead to inaccurate dosing. - Biological Variability: Inherent differences between individual animals. | - Ensure Consistent and Accurate Dosing: Use calibrated equipment and standardized procedures. - Visually Inspect Dosing Solution: Ensure the compound is fully dissolved before each administration. - Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
Data Presentation
Table 1: Reported In Vitro and In Vivo Dosages of this compound
| Model System | Concentration/Dose | Administration Route | Frequency | Observed Effect | Reference |
| Murine Macrophages (in vitro) | 10 µM | N/A | N/A | No toxic effects observed; effective at preventing Mer shedding. | [2] |
| Mouse Model of Peritonitis | Not specified | Intraperitoneal (i.p.) | Single dose | Efficacy observed for approximately 24 hours. | [2] |
| Mouse Model of Spinal Cord Injury | 100 µg/kg | Intraperitoneal (i.p.) | Daily for one week | Significantly improved functional recovery. | [1] |
| Rat Testis | 10 µM | Intratesticular injection | Single dose | Prevented the increase in TUNEL-positive cells. |
Table 2: General Pharmacokinetic Parameters (Conceptual Framework)
| Parameter | Description | Importance |
| Cmax | Maximum (or peak) plasma concentration of a drug after administration. | Indicates the highest level of exposure. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of absorption. |
| t½ (Half-life) | Time required for the concentration of the drug in the body to be reduced by half. | Determines the dosing interval. |
| AUC (Area Under the Curve) | The total drug exposure over time. | Represents the overall bioavailability of the drug. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for comparing different routes of administration. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select the appropriate animal species and strain for your research question.
-
Group Allocation: Assign a small cohort of animals (e.g., 3-5 per group) to a vehicle control group and at least 4-5 escalating dose groups of this compound.
-
Dose Selection: Start with a low dose (e.g., based on in vitro efficacy) and increase it geometrically (e.g., by a factor of 2 or 3) for subsequent groups.
-
Administration: Administer the compound and vehicle via the intended route of administration for a defined period (e.g., daily for 5-14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, grooming, etc.).
-
At the end of the study, collect blood for hematology and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not result in greater than 15-20% body weight loss or other significant signs of toxicity.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
-
Animal Model and Groups: Use the same animal model as in your efficacy studies. Include groups for each route of administration to be tested (e.g., intravenous and intraperitoneal).
-
Dosing: Administer a single dose of this compound. An intravenous group is essential for determining absolute bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). The exact time points should be chosen to capture the absorption, distribution, and elimination phases.
-
Sample Processing and Analysis: Process blood samples to obtain plasma. Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t½, and AUC. Bioavailability (F%) for a non-intravenous route can be calculated using the formula: F% = (AUC_route / AUC_iv) * (Dose_iv / Dose_route) * 100.
Mandatory Visualizations
References
GW280264X stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GW280264X, a potent inhibitor of ADAM10 and ADAM17. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: The powdered form of this compound should be stored at -20°C.[1][2][3][4] Under these conditions, it is stable for up to three years.[1][2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store stock solutions at -80°C, where they are stable for up to one year.[2] For shorter-term storage, -20°C is acceptable for up to one month.[1][2][5]
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is soluble in DMSO at a concentration of up to 100 mg/mL.[1][2][3][4] For in vivo experiments, a common vehicle is a mixture of 10% DMSO and 90% corn oil.[1]
Q4: Are there any specific handling instructions I should be aware of?
A4: Yes, it is important to use fresh, moisture-free DMSO when preparing stock solutions, as moisture can reduce the solubility of the compound.[2] For in vitro cellular assays, it is common to dilute the DMSO stock solution with cell culture media. For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no compound activity in experiments. | Improper storage leading to degradation. | Ensure the compound (powder and stock solutions) has been stored at the correct temperatures and for the recommended duration. Use a fresh vial of the compound if degradation is suspected. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. | |
| Inaccurate concentration of the stock solution. | Verify the calculations for preparing the stock solution. If possible, confirm the concentration using an appropriate analytical method. | |
| Precipitation observed in stock or working solutions. | Exceeded solubility limit. | Ensure the concentration does not exceed the recommended solubility in the chosen solvent. Gentle warming or sonication may help to redissolve the compound. |
| Use of old or wet solvent. | Prepare fresh stock solutions using high-purity, anhydrous DMSO.[2] | |
| Low temperature of the working solution. | For in vivo experiments, ensure the vehicle is at an appropriate temperature to maintain solubility. | |
| Inconsistent experimental results. | Inconsistent compound concentration between experiments. | Prepare a large batch of stock solution and aliquot it to ensure consistency across multiple experiments. |
| Degradation of the compound in the experimental setup. | Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the medium). |
Stability and Storage Data
Powder Form
| Storage Condition | Duration |
| -20°C | 3 years[1][2] |
In Solvent
| Solvent | Storage Condition | Duration |
| DMSO | -80°C | 1 year[2] (or 6 months[1][5]) |
| DMSO | -20°C | 1 month[1][2][5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 575.72 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.76 mg of the compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder. Using the previous example, add 1 mL of DMSO.
-
Solubilizing: If necessary, gently warm the solution and/or use an ultrasonic bath to ensure the compound is fully dissolved.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2]
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
References
Technical Support Center: Confirming ADAM10/ADAM17 Inhibition by GW280264X
Welcome to the technical support center for researchers utilizing GW280264X to study the inhibition of ADAM10 and ADAM17. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, dual inhibitor of the metalloproteinases ADAM10 and ADAM17 (also known as TACE, Tumor Necrosis Factor-α Converting Enzyme).[1][2] It functions by blocking the catalytic activity of these enzymes, thereby preventing the shedding of the extracellular domains of their various transmembrane substrates.
Q2: What are the reported IC50 values for this compound against ADAM10 and ADAM17?
A2: this compound potently inhibits both enzymes with IC50 values of approximately 11.5 nM for ADAM10 and 8.0 nM for ADAM17.[1][2]
Q3: What is a typical concentration range for using this compound in cell-based assays?
A3: The effective concentration of this compound in cell-based assays can vary depending on the cell type and the specific experimental conditions. However, concentrations typically range from 0.1 µM to 10 µM.[1] For example, a concentration of 3 µM has been used to inhibit ADAM10/17 in glioblastoma-initiating cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How can I differentiate between the inhibitory effects on ADAM10 and ADAM17?
A4: To dissect the specific roles of ADAM10 and ADAM17 inhibition, you can employ a combination of strategies:
-
Use a specific ADAM10 inhibitor: The compound GI254023X is a highly selective inhibitor of ADAM10 and can be used in parallel with this compound. By comparing the results, you can infer the specific contribution of ADAM17 inhibition.
-
Analyze substrate-specific shedding: ADAM10 and ADAM17 have some overlapping but also distinct substrate specificities. For instance, betacellulin (BTC) is predominantly cleaved by ADAM10, while Transforming Growth Factor-alpha (TGF-α) is a primary substrate for ADAM17.[3] By measuring the shedding of these specific substrates, you can assess the inhibition of each enzyme individually.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No observable inhibition of substrate shedding. | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line and substrate. |
| Cell permeability issues. | Ensure the inhibitor has sufficient time to penetrate the cells. Pre-incubate cells with this compound for at least 30 minutes before stimulating shedding. | |
| Inactive inhibitor. | Verify the proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| High background signal in shedding assays. | Constitutive shedding of the substrate. | Measure the basal level of shedding in untreated cells and subtract this from all experimental values. |
| Cell death leading to non-specific protein release. | Assess cell viability using a standard assay (e.g., MTT or Trypan Blue exclusion) to ensure the observed effects are not due to cytotoxicity of the inhibitor. | |
| Inconsistent results between experiments. | Variation in cell confluence. | Seed cells at a consistent density and ensure they reach a similar level of confluence for each experiment, as cell density can affect ADAM activity. |
| Variability in incubation times. | Maintain consistent incubation times for both inhibitor treatment and stimulation of shedding. |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes typical experimental conditions for using this compound to inhibit ADAM10/17 in cell-based assays.
| Cell Line | This compound Concentration | Incubation Time | Assay | Observed Effect | Reference |
| Glioblastoma-initiating cells (GS-7) | 0.1, 1, and 3 µM | 48 hours | Cell Viability Assay | Inhibition of proliferation | [1][2] |
Key Experimental Methodologies
Here are detailed protocols for common assays used to confirm ADAM10/17 inhibition.
This protocol describes the measurement of a soluble shed ectodomain (e.g., TNF-α) in the cell culture supernatant by ELISA.
Materials:
-
Cells expressing the ADAM10/17 substrate of interest
-
This compound
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA for ADAM17)
-
Serum-free cell culture medium
-
Commercially available ELISA kit for the shed substrate (e.g., Human TNF-α ELISA Kit)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluence on the day of the experiment.
-
Cell Starvation: Once cells are attached and have reached the desired confluence, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Inhibitor Treatment: Prepare dilutions of this compound in serum-free medium. Add the desired concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO). Pre-incubate for 30-60 minutes at 37°C.
-
Stimulation: Add the stimulating agent (e.g., PMA at a final concentration of 10-100 ng/mL to stimulate ADAM17-mediated shedding) to the wells and incubate for the desired time (e.g., 30 minutes to 4 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the shed substrate in the collected supernatants.[4][5][6][7][8]
-
Data Analysis: Calculate the percentage of inhibition of shedding for each concentration of this compound compared to the stimulated vehicle control.
This method allows for the detection of the cell-associated C-terminal fragment (CTF) of the substrate, which increases upon shedding, or the decrease of the full-length substrate.
Materials:
-
Cells expressing the ADAM10/17 substrate
-
This compound
-
Stimulating agent (e.g., PMA)
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the intracellular domain of the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat cells with this compound and a stimulating agent as described in the substrate shedding assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9][10][11][12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][12]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Data Analysis: Quantify the band intensities for the full-length substrate and the CTF. A successful inhibition by this compound should result in a decrease in the CTF band intensity and/or an increase in the full-length substrate band intensity compared to the stimulated control.
This technique measures the amount of substrate remaining on the cell surface after treatment. Inhibition of shedding will result in a higher level of cell surface substrate.
Materials:
-
Cells expressing the ADAM10/17 substrate
-
This compound
-
Stimulating agent (e.g., PMA)
-
Fluorochrome-conjugated primary antibody specific to the extracellular domain of the substrate
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells in suspension or adherent cells that are later detached with a non-enzymatic method. Treat with this compound and a stimulating agent as described previously.
-
Cell Harvesting: Harvest the cells and wash them with cold FACS buffer.
-
Antibody Staining: Resuspend the cells in FACS buffer containing the fluorochrome-conjugated primary antibody.[13][14] Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.[13]
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition. An effective inhibition by this compound will result in a higher MFI compared to the stimulated control, indicating less shedding and more substrate remaining on the cell surface.[15]
Visualizations
The following diagrams illustrate key concepts related to ADAM10/17 inhibition.
Caption: ADAM10/17 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for confirming ADAM10/17 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Analysis of the Conditions That Affect the Selective Processing of Endogenous Notch1 by ADAM10 and ADAM17 [mdpi.com]
- 4. novamedline.com [novamedline.com]
- 5. mpbio.com [mpbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mabtech.com [mabtech.com]
- 9. bio-rad.com [bio-rad.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. nacalai.com [nacalai.com]
- 12. youtube.com [youtube.com]
- 13. ptglab.com [ptglab.com]
- 14. Flow Cytometry Protocol | Abcam [abcam.com]
- 15. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of GW280264X Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of GW280264X in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is highly soluble in DMSO, with concentrations of up to 100 mM being achievable.[1][5] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][3]
Q2: Is this compound soluble in aqueous solutions like water, PBS, or cell culture media?
A2: No, this compound is considered insoluble in water and ethanol.[2] Direct dissolution in aqueous buffers will likely result in precipitation of the compound.
Q3: How can I prepare a working solution of this compound in my aqueous cell culture medium?
A3: To prepare a working solution in an aqueous medium, a high-concentration stock solution in DMSO must first be prepared. This stock is then diluted into the final culture medium to the desired working concentration. It is crucial to perform this dilution in a stepwise manner to avoid precipitation. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the maximum final concentration of DMSO that is safe for my cells in culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity.[6] Generally, a final DMSO concentration of less than 0.5% is recommended for most cell lines.[6][7] However, the sensitivity to DMSO can be cell-line specific.[8] It is best practice to keep the final DMSO concentration at or below 0.1% if possible and to always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments.[8][9]
Q5: I observed precipitation when I added my this compound DMSO stock to the cell culture medium. What should I do?
A5: Precipitation upon dilution is a common issue due to the poor aqueous solubility of this compound. Please refer to the "Troubleshooting Guide" below for detailed steps on how to address this problem.
Troubleshooting Guide: Precipitate Formation in Aqueous Media
This guide provides a logical workflow to diagnose and resolve issues with this compound precipitation when preparing working solutions in aqueous buffers or cell culture media.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data
| Property | Value | Reference |
| Molecular Weight | 575.73 g/mol | [1][5] |
| Formula | C₂₈H₄₁N₅O₆S | [1][5] |
| Purity | ≥98% (HPLC) | [1][5] |
| CAS Number | 866924-39-2 | [1] |
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (57.57 mg/mL) | [1][2][5] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (≥ 3.61 mM) | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.76 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Cell Culture Medium
This protocol provides a method for diluting the DMSO stock solution into an aqueous medium for in vitro cell-based assays, using a final concentration of 10 µM as an example.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Determine the final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1%. To achieve this, the dilution factor from the DMSO stock should be at least 1:1000.
-
Prepare an intermediate dilution:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
In a sterile tube, perform a 1:100 dilution of the stock solution in pre-warmed complete cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution. Vortex gently immediately after adding the stock.
-
Note: This intermediate dilution helps to prevent the compound from crashing out of solution when added to the final, larger volume of medium.
-
-
Prepare the final working solution:
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Mix the final solution thoroughly by inverting the tube or gentle vortexing.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the inhibitor. For the example above, this would be a final DMSO concentration of 0.1%.
-
Add the working solution to your cell cultures immediately after preparation.
Signaling Pathways and Experimental Workflows
This compound is a potent inhibitor of ADAM10 and ADAM17, two key metalloproteinases involved in ectodomain shedding.[1][2] This inhibition affects several critical signaling pathways.
ADAM10 and Notch Signaling Pathway
ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling.[11][12][13] Inhibition of ADAM10 by this compound blocks this cleavage event, thereby inhibiting the downstream signaling cascade that regulates cell fate decisions, proliferation, and differentiation.[14][15]
Caption: Inhibition of ADAM10 by this compound blocks Notch signaling.
ADAM17 and EGFR Ligand Shedding Pathway
ADAM17 (also known as TACE) is the principal sheddase for a variety of Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin.[1][10][16] By cleaving the membrane-anchored precursors of these ligands, ADAM17 releases the soluble, active growth factors, which then bind to and activate the EGFR, promoting cell proliferation, survival, and migration.[17] this compound inhibits this process, thereby reducing EGFR activation.[18]
Caption: Inhibition of ADAM17 by this compound reduces EGFR ligand shedding.
References
- 1. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
- 11. Intriguing Roles for Endothelial ADAM10/Notch Signaling in the Development of Organ-Specific Vascular Beds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADAM10 is essential for proteolytic activation of Notch during thymocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic substrate identification indicates a central role for the metalloprotease ADAM10 in axon targeting and synapse function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ADAM17 substrate release in proximal tubule drives kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GW280264X Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GW280264X in cell culture, with a focus on minimizing potential toxicity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase (ADAM) family enzymes. Specifically, it is a dual inhibitor of ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[1][2] By blocking the activity of these sheddases, this compound prevents the cleavage and release of the extracellular domains of various transmembrane proteins, including growth factors, cytokines, and their receptors.[3] This inhibition can modulate signaling pathways involved in cell proliferation, migration, and inflammation.[3]
Q2: What are the typical working concentrations for this compound in cell culture?
A2: The optimal working concentration of this compound is highly cell-line dependent and should be determined empirically. However, published studies commonly use concentrations ranging from 0.1 µM to 10 µM.[1][4][5] For example, a concentration of 3 µM has been used to minimize off-target effects on other metalloproteinases in some cancer cell lines.[5] A dose-response experiment is crucial to determine the lowest effective concentration with minimal toxicity for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM or 100 mg/mL).[2] To minimize the impact of hygroscopic DMSO on solubility, it is recommended to use newly opened DMSO and sonication may be required to fully dissolve the compound.[2] Stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent inhibitor of ADAM10 and ADAM17, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations. As a hydroxamate-based inhibitor, it has the potential to inhibit other metalloproteinases. To mitigate this, it is essential to use the lowest effective concentration determined through a dose-response study and include appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death or cytotoxicity observed at expected effective concentrations. | The cell line is particularly sensitive to ADAM10/17 inhibition. The concentration of this compound is too high for the specific cell line. The final DMSO concentration in the culture medium is toxic. | Perform a dose-response experiment starting from a lower concentration range (e.g., nanomolar) to determine the IC50 value for your cell line. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (DMSO alone) to assess the solvent's toxicity. |
| Inconsistent or variable results between experiments. | Degradation of this compound in the culture medium during long-term experiments. Inconsistent cell seeding density. Cell line heterogeneity. | For experiments lasting longer than 48 hours, consider replenishing the medium with fresh this compound every 24-48 hours. Ensure a consistent number of viable cells are seeded for each experiment. Use cells within a similar passage number range to minimize phenotypic drift. |
| Precipitation of this compound in the cell culture medium. | The aqueous solubility of this compound is low. The stock solution was not properly dissolved or has been stored improperly. | Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Prepare fresh dilutions from a properly stored, fully dissolved stock solution for each experiment. Briefly vortex or sonicate the diluted solution before adding it to the cell culture. |
| Observed changes in cell morphology unrelated to the expected phenotype. | Off-target effects of this compound at the concentration used. Cellular stress due to suboptimal culture conditions. | Re-evaluate the optimal concentration using a dose-response curve and select the lowest concentration that gives the desired biological effect. Ensure optimal cell culture conditions (e.g., pH, CO2, humidity) are maintained. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets.
| Target | IC50 | Reference |
| ADAM17/TACE | 8.0 nM | [1][2] |
| ADAM10 | 11.5 nM | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
Objective: To determine the concentration of this compound that effectively inhibits cell viability by 50% (IC50) in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software package.
Visualizations
Caption: Simplified signaling pathway of ADAM10 and ADAM17 and their inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. ADAM17 inhibition effects on Mer shedding - Minerva Biotechnology and Biomolecular Research 2021 December;33(4):187-95 - Minerva Medica - Journals [minervamedica.it]
- 5. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected outcomes with GW280264X
Welcome to the technical support center for GW280264X. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable, mixed metalloproteinase inhibitor.[1][2][3] It primarily targets A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2][3]
Q2: What are the reported IC50 values for this compound against its primary targets?
The inhibitory potency of this compound has been determined against both ADAM10 and ADAM17. The IC50 values are summarized in the table below.
| Target | IC50 Value |
| ADAM17 (TACE) | 8.0 nM[1][3] |
| ADAM10 | 11.5 nM[1][3] |
Q3: In what experimental models has this compound been utilized?
This compound has been employed in a variety of in vitro and in vivo studies, including:
-
Cancer Research: Investigating the role of ADAM10 and ADAM17 in glioblastoma and cervical cancer, where it has been shown to inhibit the proliferation of glioblastoma-initiating cells.[1][3]
-
Neuroscience: Studies on spinal cord injury in mice have demonstrated that this compound treatment can improve functional recovery.[1]
-
Immunology: Examining the shedding of cell surface proteins, such as CX3CL1 (fractalkine), which is involved in cell-cell adhesion.[2]
-
Toxicology: Preventing germ cell apoptosis induced by endocrine disruptors in rats.[4]
Q4: How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO up to 100 mg/mL (173.69 mM).[2] It is insoluble in water and ethanol.[2] For in vivo applications, a common formulation is 10% DMSO in corn oil.[1][3]
-
Storage: The lyophilized powder should be stored at -20°C for up to 3 years.[2][5] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
This guide addresses unexpected outcomes that may arise during experiments with this compound.
Issue 1: No observable effect on the shedding of my protein of interest.
-
Possible Cause 1: Incorrect Inhibitor Concentration.
-
Troubleshooting: Ensure that the concentration of this compound is sufficient to inhibit ADAM10 and ADAM17 in your specific experimental system. While the IC50 values are in the low nanomolar range, effective concentrations in cell-based assays are often higher, typically in the range of 0.1 to 10 µM.[1][6]
-
-
Possible Cause 2: Your protein is not a substrate of ADAM10 or ADAM17.
-
Troubleshooting: Confirm through literature review or bioinformatic analysis that your protein of interest is a known substrate of ADAM10 or ADAM17. The substrate specificities of these proteases can be cell-type dependent.
-
-
Possible Cause 3: Other proteases are involved.
-
Troubleshooting: Consider the possibility that other proteases, such as other ADAMs or matrix metalloproteinases (MMPs), are responsible for the shedding of your protein. Broad-spectrum metalloproteinase inhibitors could be used as a preliminary test to investigate this.
-
-
Possible Cause 4: Limited efficacy in vitro.
-
Troubleshooting: Be aware that the efficacy of this compound can be shorter in vitro (around 6 hours) compared to in vivo (effective for 24 hours after a single injection).[6] Time-course experiments may be necessary to capture the inhibitory effect.
-
Issue 2: Unexpected decrease in the total protein level of ADAM10.
-
Possible Cause: Activity-dependent downregulation of ADAM10.
-
Explanation: Recent studies have shown that the inhibition of ADAM10's proteolytic activity can lead to its removal from the cell surface and subsequent degradation.[7] This is a crucial consideration when interpreting long-term experiments.
-
Troubleshooting:
-
Perform a time-course experiment to monitor both the shedding of the ADAM10 substrate and the total ADAM10 protein levels.
-
Consider using shorter incubation times with this compound to minimize the downregulation of ADAM10.
-
If long-term inhibition is required, be aware of this phenomenon when interpreting your results.
-
-
Issue 3: Observing off-target effects.
-
Possible Cause: Inhibition of other metalloproteinases.
-
Explanation: While this compound is a potent inhibitor of ADAM10 and ADAM17, like many small molecule inhibitors, it may have effects on other related proteases, particularly at higher concentrations. The development of highly selective metalloproteinase inhibitors is challenging due to structural similarities in their catalytic domains.[8][9]
-
Troubleshooting:
-
Use the lowest effective concentration of this compound as determined by a dose-response experiment.
-
Include appropriate controls, such as a more selective ADAM10 inhibitor (e.g., GI254023X) or an ADAM17-selective inhibitor, to help dissect the specific contributions of each protease.[4]
-
Be cautious when interpreting results, especially if the observed phenotype is inconsistent with the known functions of ADAM10 and ADAM17.
-
-
Issue 4: Discrepancy between results from 2D and 3D cell culture models.
-
Possible Cause: Differential responses to treatment in different culture systems.
-
Explanation: Cells grown in 3D models, such as spheroids or organoids, can exhibit different sensitivities to drugs compared to traditional 2D cultures.[10] This can be due to factors like altered cell-cell interactions, nutrient and oxygen gradients, and gene expression profiles.
-
Troubleshooting:
-
Validate key findings in a more physiologically relevant 3D culture model if your research question warrants it.
-
Be aware that the effective concentration of this compound may differ between 2D and 3D models.
-
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 0.1 to 10 µM.[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. In Vitro Shedding Assay
This protocol provides a framework for measuring the shedding of a cell surface protein.
-
Cell Culture: Culture cells expressing the protein of interest to near confluence in an appropriate plate format.
-
Inhibitor Pre-incubation: Pre-incubate the cells with this compound at the desired concentration (e.g., 1-10 µM) for 30-60 minutes.
-
Stimulation (Optional): If studying stimulated shedding, add a stimulus (e.g., PMA, ionomycin) to the medium.
-
Incubation: Incubate the cells for the desired period to allow for protein shedding.
-
Supernatant Collection: Carefully collect the conditioned medium, avoiding disturbance of the cell monolayer.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer to obtain the cell-associated fraction of the protein.
-
Analysis: Analyze the amount of the shed protein in the supernatant and the cell-associated protein in the lysate by methods such as ELISA or Western blotting.
3. In Vivo Administration Protocol (Mouse Model)
This is an example protocol and should be adapted and approved by the relevant institutional animal care and use committee.
-
Animal Model: C57BL/6 mice have been used in published studies.[1]
-
Formulation: Prepare a solution of this compound in a vehicle suitable for intraperitoneal (i.p.) injection, such as 10% DMSO and 90% corn oil.[1][3]
-
Dosage: A dosage of 100 µg/kg has been reported to be effective in a mouse model of spinal cord injury.[1]
-
Administration: Administer the this compound solution via i.p. injection.
-
Dosing Schedule: A daily injection for one week has been used in some studies.[1]
-
Monitoring: Monitor the animals for any adverse effects and for the desired experimental outcomes.
Visualizations
Caption: Mechanism of action of this compound in inhibiting ADAM10/17-mediated substrate shedding.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. adooq.com [adooq.com]
- 6. ADAM17 inhibition effects on Mer shedding - Minerva Biotechnology and Biomolecular Research 2021 December;33(4):187-95 - Minerva Medica - Journals [minervamedica.it]
- 7. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW280264X Long-Term Treatment Protocols
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term treatment protocols for GW280264X, a potent mixed inhibitor of ADAM10 and ADAM17 metalloproteinases.[1] The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual inhibitor of "A Disintegrin and Metalloproteinase" 10 (ADAM10) and ADAM17 (also known as Tumor Necrosis Factor-Alpha Converting Enzyme, TACE).[1] These enzymes are involved in the "shedding" of the extracellular domains of various cell surface proteins, including growth factors and their receptors.[2][3] By inhibiting ADAM10 and ADAM17, this compound blocks the release of these proteins, thereby modulating downstream signaling pathways.[2] For example, it has been shown to reduce the proliferation of glioblastoma-initiating cells and enhance their immune recognition by preventing the cleavage of ULBP2 from the cell surface.[1][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo studies, a working solution can be prepared by diluting the DMSO stock in corn oil.[1]
Q3: What is a typical starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. However, based on published studies, a concentration range of 1-10 µM is often a good starting point. For instance, a concentration of 3 µM has been used in combination with cisplatin (B142131) in cervical cancer models.[5] It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental conditions.
Q4: How long can I treat my cells with this compound?
A4: The duration of treatment will depend on the experimental design. Short-term experiments have been conducted for 48 to 96 hours.[1][5] For long-term studies, continuous exposure for several weeks to months may be possible, but this requires careful monitoring of cell health and may necessitate the development of drug-resistant cell lines through dose-escalation protocols.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a potent inhibitor of ADAM10 and ADAM17, like most small molecule inhibitors, there is a potential for off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a less active enantiomer if available.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values | Cell line heterogeneity, variability in passage number, inconsistent seeding density. | Use a single-cell cloned line if possible. Maintain a consistent range of passage numbers for all experiments. Ensure precise cell counting and seeding. |
| High levels of cell death at expected effective concentrations | Cell line is highly sensitive to ADAM10/17 inhibition. Incorrect concentration calculation. | Perform a broad dose-response curve to find a non-toxic concentration range. Double-check all calculations for dilutions. |
| Loss of inhibitory effect over time in long-term culture | Development of drug resistance. Degradation of the compound in the culture medium. | Consider generating a resistant cell line through stepwise dose escalation. Replenish the medium with fresh this compound at regular intervals (e.g., every 2-3 days). |
| Unexpected changes in cell morphology | Cellular stress due to long-term inhibition of essential signaling pathways. | Monitor cell morphology closely using microscopy. Reduce the concentration of this compound if significant morphological changes are observed that are not part of the expected phenotype. |
| Precipitation of the compound in the culture medium | The concentration of this compound exceeds its solubility in the culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low (typically <0.1%). Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in culture medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 50 µM).
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the cell viability against the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Long-Term Treatment and Development of Resistant Cell Lines
-
Initial Treatment: Treat the parental cell line with this compound at a concentration around the IC20 (a concentration that inhibits 20% of cell growth).
-
Monitoring and Maintenance: Monitor the cells for signs of recovery and proliferation. Change the medium with fresh this compound every 2-3 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound. This process can take several weeks to months.
-
Cryopreservation: At each stage of increased resistance, it is advisable to cryopreserve vials of the cells.
-
Confirmation of Resistance: Once a significantly higher resistance level is achieved (e.g., cells are viable at 10-20 times the original IC50), confirm the new IC50 value and compare it to the parental cell line.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for developing this compound-resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive Roles of ADAM17 in Patient Survival and Immune Cell Infiltration in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Confounding Variables with GW280264X
Welcome to the technical support center for GW280264X, a potent dual inhibitor of the metalloproteinases ADAM10 and ADAM17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a mixed metalloproteinase inhibitor that potently blocks A Disintegrin and Metalloproteinase 10 (ADAM10) and Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1] It exhibits strong inhibitory activity with IC50 values of 11.5 nM for ADAM10 and 8.0 nM for ADAM17.[1]
Q2: What are the common research applications for this compound?
This compound is utilized in a variety of research fields to investigate the roles of ADAM10 and ADAM17 in physiological and pathological processes. These include, but are not limited to:
-
Oncology: Studying cancer cell proliferation, invasion, and resistance to chemotherapy by preventing the shedding of growth factor ligands and cytokine receptors.
-
Immunology and Inflammation: Investigating the regulation of inflammatory responses through the inhibition of TNF-α and other cytokine releases.
-
Neuroscience: Exploring the role of ADAMs in neuroinflammation and neuronal function.
Q3: How should I reconstitute and store this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] For in vivo studies, a common vehicle is a solution of 10% DMSO in corn oil.[1] Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.
Q4: What are potential off-target effects of this compound?
While this compound is a potent inhibitor of ADAM10 and ADAM17, like many small molecule inhibitors, it may have off-target effects, particularly at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate controls to mitigate this. Potential off-target effects could involve other metalloproteinases due to structural similarities in their catalytic domains.
Troubleshooting Guide: Controlling for Confounding Variables
Confounding variables are external factors that can influence the outcome of an experiment, leading to a misinterpretation of the results. Careful experimental design and execution are critical to minimize their impact.
| Potential Confounding Variable | Observed Problem | Recommended Solution & Control Measures |
| Cell Line Health and Passage Number | Inconsistent dose-response curves; high variability between replicate experiments. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Solvent (DMSO) Concentration | Vehicle control shows unexpected cellular effects (e.g., reduced viability, altered morphology). | Keep the final DMSO concentration consistent across all wells, including vehicle controls, and as low as possible (typically ≤ 0.1%). Perform a DMSO toxicity test for your specific cell line. |
| Batch-to-Batch Variability of this compound | A new batch of the inhibitor shows a different potency (altered IC50) compared to previous experiments. | If possible, purchase a single large batch of this compound for a series of related experiments. If a new batch is used, perform a bridging experiment to compare its activity with the previous batch. |
| Incubation Time | Short incubation times may not be sufficient to observe an effect, while long incubation times may lead to secondary, off-target effects. | Optimize the incubation time for your specific assay and cell line. A time-course experiment is recommended to determine the optimal endpoint. |
| Compensatory Mechanisms | Inhibition of ADAM10 and ADAM17 may lead to the upregulation of other proteases that can cleave the same substrates. | Use a pan-metalloproteinase inhibitor as a positive control to assess the overall contribution of metalloproteinases. Consider using siRNA or CRISPR to knock down other candidate proteases to confirm the specificity of the observed effect. |
| "Edge Effects" in Plate-Based Assays | Cells in the outer wells of a microplate behave differently due to variations in temperature and evaporation. | Avoid using the outer wells for experimental samples. If this is not feasible, randomize the placement of samples and controls across the plate. Ensure proper humidification in the incubator. |
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ADAM10 | 11.5 |
| ADAM17 (TACE) | 8.0 |
| Data sourced from MedChemExpress.[1] |
Reported IC50 Values of this compound in Selected Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| GS-7 | Glioblastoma | ~1-3 | 48 | Cell Proliferation |
| Note: This table is not exhaustive and IC50 values can vary significantly based on the cell line, assay conditions, and endpoint measured. It is highly recommended to determine the IC50 value for your specific experimental system. |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of ADAM Substrate Shedding
This protocol is designed to detect changes in the levels of ADAM10/17 substrates in cell lysates and conditioned media following treatment with this compound.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Conditioned media collection tubes
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the full-length and shed ectodomain of the substrate of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the optimized duration.
-
Sample Collection:
-
Conditioned Media: Carefully collect the cell culture supernatant. Centrifuge to remove any detached cells and debris. The supernatant contains the shed ectodomains.
-
Cell Lysate: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein from the cell lysates and equal volumes of the conditioned media onto an SDS-PAGE gel. Perform electrophoresis and then transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[3]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the full-length substrate in the cell lysate and the shed ectodomain in the conditioned media.
Visualizations
Caption: Simplified ADAM10 signaling pathway and its inhibition by this compound.
Caption: Overview of the ADAM17 signaling pathway and its inhibition by this compound.
Caption: Logical workflow for experiments with this compound, including a troubleshooting loop.
References
Validation & Comparative
A Head-to-Head Comparison of GW280264X and GI254023X for ADAM10 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the accurate interpretation of experimental results and the advancement of therapeutic strategies targeting A Disintegrin and Metalloproteinase 10 (ADAM10). This guide provides a comprehensive comparison of two widely used ADAM10 inhibitors, GW280264X and GI254023X, focusing on their performance, supporting experimental data, and relevant signaling pathways.
This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the complex biological processes influenced by these inhibitors to aid in the informed selection of the most appropriate compound for specific research needs.
Quantitative Performance Data
The inhibitory activity and selectivity of this compound and GI254023X have been characterized against ADAM10 and other related metalloproteinases. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Selectivity |
| This compound | ADAM10 | 11.5[1] | Mixed inhibitor |
| ADAM17 (TACE) | 8.0[1] | ||
| GI254023X | ADAM10 | 5.3[2] | >100-fold vs ADAM17 |
| ADAM17 (TACE) | 541[2] | ||
| MMP9 | 2.5 | ||
| ADAM9 | 280[2] | Moderate inhibitor |
Table 1: Inhibitory Potency (IC50) of this compound and GI254023X against ADAMs and MMPs. This table highlights the key difference between the two inhibitors: this compound is a potent dual inhibitor of ADAM10 and ADAM17, while GI254023X is a highly selective inhibitor of ADAM10.
Key Signaling Pathways Modulated by ADAM10 Inhibition
ADAM10 is a critical sheddase involved in the cleavage of a wide array of cell surface proteins, thereby regulating multiple signaling pathways. Inhibition of ADAM10 by this compound or GI254023X can significantly impact these pathways, with implications for cancer immunology, inflammation, and chemoresistance.
ADAM10-Mediated Shedding of NKG2D Ligands and NK Cell Cytotoxicity
ADAM10 and ADAM17 are involved in the shedding of Natural Killer Group 2, member D (NKG2D) ligands, such as ULBP2, from the surface of cancer cells.[3][4] This shedding is a mechanism of immune evasion, as soluble NKG2D ligands can impair the function of Natural Killer (NK) cells. Inhibition of ADAM10 can prevent this shedding, leading to increased surface expression of NKG2D ligands and enhanced NK cell-mediated tumor cell lysis.[3][5]
Caption: ADAM10 inhibition enhances NK cell-mediated cytotoxicity.
ADAM10-Mediated Shedding of Fractalkine (CX3CL1) in Inflammation
ADAM10 is responsible for the constitutive shedding of the chemokine fractalkine (CX3CL1) from the surface of cells like endothelial cells and neurons.[6][7] Membrane-bound CX3CL1 acts as an adhesion molecule, while the soluble form is a chemoattractant for immune cells expressing the CX3CR1 receptor.[6][8] Inhibition of ADAM10 can modulate inflammatory responses by altering the balance between these two forms of CX3CL1.[7]
Caption: ADAM10 inhibition modulates CX3CL1-mediated inflammation.
Role of ADAM10 in Cisplatin (B142131) Resistance
ADAM10 has been implicated in chemoresistance, particularly to platinum-based drugs like cisplatin. Inhibition of ADAM10 has been shown to sensitize cancer cells to cisplatin-induced apoptosis.[9][10] The underlying mechanisms may involve the regulation of signaling pathways that promote cell survival and proliferation, such as the Notch signaling pathway.[11][12]
Caption: ADAM10 inhibition can overcome cisplatin resistance.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are methodologies for key experiments used to evaluate the efficacy of this compound and GI254023X.
In Vitro ADAM10 Enzymatic Activity Assay (Fluorimetric)
This assay measures the ability of the inhibitors to block the enzymatic activity of recombinant ADAM10.
Caption: Workflow for in vitro ADAM10 enzymatic activity assay.
-
Reagent Preparation : Prepare working solutions of recombinant human ADAM10, a fluorogenic ADAM10 substrate (e.g., a FRET-based peptide), assay buffer, and serial dilutions of this compound and GI254023X.[13][14]
-
Assay Setup : In a 96-well black plate, add the assay buffer, the ADAM10 enzyme, and the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubation : Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement : Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for a 5-FAM/QXL™ 520 substrate) in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.[13]
-
Data Analysis : Determine the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and plot the results to determine the IC50 value for each inhibitor.
Cell-Based ADAM10 Activity Assay (Substrate Shedding)
This assay assesses the ability of the inhibitors to block ADAM10-mediated shedding of a specific substrate from the cell surface.
Caption: Workflow for a cell-based ADAM10 substrate shedding assay.
-
Cell Culture : Plate cells known to express a specific ADAM10 substrate (e.g., U251 cells for N-cadherin, Hodgkin lymphoma cells for NKG2D ligands).[5][15]
-
Inhibitor Treatment : Treat the cells with a range of concentrations of this compound or GI254023X, or a vehicle control, and incubate for a suitable duration (e.g., 24 to 48 hours).
-
Sample Collection : After incubation, collect the conditioned cell culture supernatant (containing the shed ectodomain) and lyse the cells to obtain the cell lysate (containing the full-length and C-terminal fragments of the substrate).
-
Analysis :
-
Quantification : Densitometrically quantify the bands on the western blot or use the standard curve from the ELISA to determine the concentration of the shed substrate. Compare the levels of shed substrate in the inhibitor-treated samples to the vehicle control to assess the inhibitory effect.
NK Cell-Mediated Cytotoxicity Assay
This assay evaluates how ADAM10 inhibition on target cells affects their susceptibility to lysis by NK cells.
Caption: Workflow for an NK cell-mediated cytotoxicity assay.
-
Target Cell Preparation : Culture the target tumor cells and treat them with this compound, GI254023X, or a vehicle control for a predetermined time (e.g., 48 hours) to modulate the expression of surface ligands.
-
Effector Cell Preparation : Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) or use an NK cell line (e.g., NK-92).
-
Cytotoxicity Assay :
-
Label the target cells with a viability dye such as Calcein-AM (which is released upon cell lysis) or a fluorescent tracker (B12436777) like CFSE.
-
Co-culture the labeled target cells with the effector NK cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate.
-
Incubate the co-culture for a standard period (e.g., 4 hours) at 37°C.
-
-
Measurement of Lysis :
-
Calcein-AM Release Assay : Measure the fluorescence of the supernatant, which is proportional to the number of lysed target cells.
-
Flow Cytometry-based Assay : Stain the co-culture with a dead cell marker (e.g., Propidium Iodide or 7-AAD) and analyze by flow cytometry. The percentage of dead target cells (CFSE-positive, PI/7-AAD-positive) is determined.[18]
-
-
Data Analysis : Calculate the percentage of specific lysis using the formula: (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) x 100.
Conclusion
The choice between this compound and GI254023X for ADAM10 inhibition fundamentally depends on the specific research question. This compound serves as a valuable tool for studying the combined effects of ADAM10 and ADAM17 inhibition. In contrast, GI254023X is the inhibitor of choice for dissecting the specific roles of ADAM10, owing to its high selectivity over ADAM17. This guide provides the necessary data and methodological framework to assist researchers in making an informed decision and designing rigorous experiments to investigate the multifaceted functions of ADAM10 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | NKG2D Ligand Shedding in Response to Stress: Role of ADAM10 [frontiersin.org]
- 4. Secretory pathways generating immunosuppressive NKG2D ligands: New targets for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM10 new selective inhibitors reduce NKG2D ligand release sensitizing Hodgkin lymphoma cells to NKG2D-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fractalkine/CX3CL1: A Potential New Target for Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fractalkine shedding is mediated by p38 and the ADAM10 protease under pro-inflammatory conditions in human astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ADAM17 inhibition enhances platinum efficiency in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAM10 is involved in the oncogenic process and chemo-resistance of triple-negative breast cancer via regulating Notch1 signaling pathway, CD44 and PrPc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADAM10 is involved in the oncogenic process and chemo-resistance of triple-negative breast cancer via regulating Notch1 signaling pathway, CD44 and PrPc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. eurogentec.com [eurogentec.com]
- 14. SensoLyte® 520 ADAM10 Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Systematic substrate identification indicates a central role for the metalloprotease ADAM10 in axon targeting and synapse function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to GW280264X and Other ADAM17 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GW280264X with other prominent ADAM17 inhibitors. The information is supported by experimental data to aid in the selection of appropriate research tools.
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical enzyme involved in the shedding of various cell surface proteins. Its dysregulation is implicated in numerous pathological conditions, including cancer and inflammatory diseases, making it a significant target for therapeutic intervention. This guide focuses on this compound, a potent ADAM17 inhibitor, and compares its activity with other well-characterized inhibitors.
Performance Comparison of ADAM17 Inhibitors
The inhibitory potency of this compound and other selected ADAM17 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target(s) | ADAM17 IC50 (nM) | ADAM10 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | ADAM17, ADAM10 | 8.0[1][2][3] | 11.5[1][2][3] | - |
| KP-457 | ADAM17 | 11.1[4] | 748[4] | MMP2 (717), MMP3 (9760), MMP8 (2200), MMP9 (5410), MMP13 (930), MMP14 (2140), MMP17 (7100)[4] |
| Aderbasib (INCB7839) | ADAM10, ADAM17 | Low nanomolar (specific value not available in provided results)[5][6][7] | Low nanomolar (specific value not available in provided results)[5][6][7] | - |
| TMI-1 | ADAM17, MMPs | 8.4[8] | Not specified | MMP13 (3), MMP2 (4.7), MMP1 (6.6), MMP9 (12), MMP7 (26), MMP14 (26)[8] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to assess their efficacy.
ADAM17-Mediated EGFR Signaling Pathway
ADAM17 plays a crucial role in activating the Epidermal Growth Factor Receptor (EGFR) signaling pathway by cleaving and releasing EGFR ligands from the cell surface. This pathway is frequently hyperactivated in cancer, promoting cell proliferation, survival, and migration.
Caption: ADAM17-mediated EGFR pathway activation and its inhibition.
ADAM17 in IL-6 Trans-Signaling in Inflammation and Cancer
ADAM17 is also a key player in inflammation through its role in IL-6 trans-signaling. It cleaves the membrane-bound IL-6 receptor (IL-6R), generating a soluble form (sIL-6R). The sIL-6R can then bind to IL-6 and activate cells that only express the gp130 signal-transducing subunit, thereby broadening the inflammatory response.[1]
Caption: Role of ADAM17 in IL-6 trans-signaling.
Experimental Workflow: In Vitro ADAM17 Inhibition Assay
A common method to determine the IC50 of an ADAM17 inhibitor is through a fluorescence resonance energy transfer (FRET)-based assay. This workflow outlines the key steps involved.
Caption: Workflow for an in vitro FRET-based ADAM17 inhibition assay.
Experimental Protocols
In Vitro ADAM17 Inhibition Assay (FRET-based)
This protocol is a generalized procedure for determining the inhibitory activity of compounds against ADAM17 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAM17
-
Fluorogenic peptide substrate for ADAM17 (e.g., based on the cleavage site of TNF-α)
-
Assay Buffer (e.g., 50 mM Tris, 15 mM NaCl, 5 µM ZnCl2, pH 7.5)[9]
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the assay buffer, the diluted inhibitor, and recombinant ADAM17 enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm or 318/449 nm, depending on the substrate)[10][11]. Measurements can be taken kinetically over a period of time (e.g., 60 minutes) or as an endpoint reading.[9]
-
Include control wells with enzyme and substrate but no inhibitor (100% activity) and wells with substrate only (background).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based TNF-α Shedding Assay
This assay measures the ability of an inhibitor to block ADAM17-mediated cleavage of its canonical substrate, TNF-α, in a cellular context.
Materials:
-
A human monocytic cell line (e.g., THP-1) that expresses membrane-bound TNF-α.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS) to stimulate TNF-α production and shedding.
-
Test inhibitors (e.g., this compound) dissolved in DMSO.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into a macrophage-like state using phorbol (B1677699) 12-myristate 13-acetate (PMA), if necessary.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression and shedding of TNF-α.
-
Incubate the cells for an appropriate period (e.g., 4-6 hours) to allow for TNF-α shedding.
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α shedding for each inhibitor concentration compared to the LPS-stimulated control without inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]
This guide provides a foundational comparison of this compound and other ADAM17 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information specific to their experimental systems.
References
- 1. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aderbasib - Wikipedia [en.wikipedia.org]
- 8. TMI 1 | ADAMs | Tocris Bioscience [tocris.com]
- 9. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAM17 Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 11. amsbio.com [amsbio.com]
- 12. researchgate.net [researchgate.net]
Validating the Effects of GW280264X: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual ADAM10/ADAM17 inhibitor, GW280264X, with siRNA-mediated gene silencing for the validation of its biological effects. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the underlying signaling pathways and validation workflows.
Introduction to this compound and Target Validation
This compound is a potent, dual inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1][2] These cell-surface proteases, often referred to as "sheddases," are critical mediators of extracellular signaling. They cleave and release the extracellular domains of a wide variety of transmembrane proteins, including growth factors, cytokines, and their receptors. This shedding event can either activate or inactivate signaling pathways crucial to processes like inflammation, cell proliferation, migration, and immune response.[3][4][5]
Comparative Analysis: this compound vs. Alternatives
This compound is a mixed inhibitor, making it a valuable tool for studying processes where both ADAM10 and ADAM17 are implicated. However, to dissect the specific contribution of each protease, comparison with more selective inhibitors or individual gene knockdowns is necessary.
Table 1: Comparison of Metalloproteinase Inhibitors
| Compound | Primary Target(s) | IC50 Values | Key Characteristics |
| This compound | ADAM10 & ADAM17 | ADAM10: 11.5 nM, ADAM17: 8.0 nM [1][2][10] | Potent dual inhibitor, widely used to study combined effects. |
| GI254023X | ADAM10 | ~5 nM (100x more selective for ADAM10 over ADAM17)[4] | Allows for specific interrogation of ADAM10-mediated effects.[11] |
| KP-457 | ADAM17 | ADAM17: 11.1 nM, ADAM10: 748 nM[10][12] | Highly selective ADAM17 inhibitor. |
| Marimastat | Broad Spectrum MMPs, ADAMs | Varies by protease | Broad-spectrum inhibitor, useful as a general control for metalloproteinase activity.[13] |
| Batimastat | Broad Spectrum MMPs, ADAMs | Varies by protease | Another broad-spectrum metalloproteinase inhibitor.[1] |
Validating this compound Effects with siRNA: Experimental Data
Studies have successfully used siRNA to confirm that the biological outcomes of this compound treatment are due to the inhibition of ADAM10 and ADAM17. For example, in glioblastoma-initiating cells (GICs), both this compound and co-knockdown of ADAM10/17 were shown to reduce cell proliferation and increase the surface expression of the NKG2D ligand ULBP2, thereby enhancing immune recognition.[4]
Table 2: Comparison of this compound vs. ADAM10/17 siRNA Knockdown
| Biological Effect | Treatment with this compound | siRNA Knockdown of ADAM10 & ADAM17 | Conclusion |
| GIC Proliferation | Significantly reduced[1] | Significantly reduced[1] | Validates that the anti-proliferative effect is on-target. |
| ULBP2 Shedding | Decreased | Decreased | Confirms role of ADAM10/17 in ULBP2 cleavage.[4] |
| ULBP2 Surface Expression | Enhanced | Enhanced | Confirms that inhibition of shedding leads to surface accumulation.[4] |
| Immune Recognition (by NK cells) | Enhanced | Enhanced | Shows that the functional immunological outcome is target-specific.[4] |
| CX3CL1 Cleavage | Inhibited[2] | Inhibited | Validates the role of ADAM10 in constitutive CX3CL1 shedding. |
Signaling Pathways and Validation Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for its validation using siRNA.
Caption: ADAM10/17 signaling pathways and points of inhibition.
Caption: Experimental workflow for validating this compound with siRNA.
Experimental Protocols
siRNA Transfection for ADAM10/17 Knockdown
This protocol provides a general guideline for siRNA transfection. Optimization is required for specific cell lines.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate cells for 24 to 72 hours at 37°C. The optimal time depends on the stability of the target proteins.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown of ADAM10 and ADAM17 via qPCR (for mRNA levels) and/or Western blot (for protein levels).[14]
Cell Proliferation Assay (MTT-based)
-
Setup: Seed cells in a 96-well plate and treat with this compound, ADAM10/17 siRNA, or respective controls as described above.
-
Incubation: Culture for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Flow Cytometry for Surface Protein Expression
-
Cell Preparation: After treatment/transfection, harvest cells using a non-enzymatic dissociation solution to preserve surface proteins.
-
Staining:
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate cells with a fluorochrome-conjugated primary antibody specific for the protein of interest (e.g., anti-ULBP2) for 30 minutes on ice, protected from light. Include an isotype control.
-
-
Analysis: Wash the cells again and analyze them on a flow cytometer. Quantify the mean fluorescence intensity (MFI) to determine the level of surface protein expression.
Substrate Shedding Assay (ELISA)
-
Sample Collection: Following treatment/transfection, collect the cell culture supernatant.
-
ELISA: Use a commercial ELISA kit specific for the shed ectodomain of the substrate of interest (e.g., soluble ULBP2, soluble TNF-α).
-
Procedure: Follow the manufacturer's instructions, which typically involve adding the supernatant to a pre-coated plate, followed by detection antibodies and a substrate for colorimetric measurement.
-
Quantification: Measure the absorbance and calculate the concentration of the shed protein based on a standard curve. A decrease in the shed protein in the supernatant of treated/transfected cells compared to controls indicates inhibition of shedding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADAM10/17 inhibitor | Probechem Biochemicals [probechem.com]
- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Role of ADAM10 and ADAM17 in Regulating CD137 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing siRNA and Evaluating Its Effect on RNA Targets Using qPCR and Western Blot | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of GW280264X: A Comparative Guide to its Performance in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GW280264X, a potent dual inhibitor of A Disintegrin and Metalloproteinase (ADAM) 10 and 17, across various cell lines. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
This compound is a valuable tool for investigating the roles of ADAM10 and ADAM17 in a multitude of cellular processes. These metalloproteinases are key players in the "shedding" of a wide array of cell surface proteins, thereby modulating signaling pathways critical in cancer progression, inflammation, and development. This guide summarizes the effects of this compound on cell viability and substrate shedding in different cell line models.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in different cell lines.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) |
| ADAM17 (TACE) | 8.0[1][2] |
| ADAM10 | 11.5[1][2] |
Table 2: Effects of this compound on Cell Viability
| Cell Line | Cell Type | Effect | Concentration | Notes |
| GS-7 | Glioblastoma-initiating cells | Reduced proliferation | 0.1, 1, and 3 µM | Significant reduction in proliferation observed.[1] |
| A2780 | Ovarian Cancer | Reduced viability by >50% | Not specified | Used as a single agent.[3] |
| SKOV-3 | Ovarian Cancer | Reduced viability by >50% | Not specified | Used as a single agent.[3] |
| HEY | Ovarian Cancer | Reduced viability by 30% | Not specified | Used as a single agent.[3] |
| Igrov-1 | Ovarian Cancer | Reduced viability by 20% | Not specified | Used as a single agent.[3] |
| OVCAR-8 | Ovarian Cancer | Reduced viability by 20% | Not specified | Used as a single agent.[3] |
| C33A | Cervical Cancer | IC50 of 9.595 µM (Cisplatin alone) vs. 1.388 µM (Cisplatin + 3 µM this compound) | 3 µM | Significantly enhanced cellular response to cisplatin (B142131).[4] |
| CaSki | Cervical Cancer | IC50 of 3.943 µM (Cisplatin alone) vs. 0.173 µM (Cisplatin + 3 µM this compound) | 3 µM | Significantly enhanced cellular response to cisplatin.[4] |
| SIHA | Cervical Cancer | IC50 of 17.37 µM (Cisplatin alone) vs. 10.52 µM (Cisplatin + 3 µM this compound) | 3 µM | Significantly enhanced cellular response to cisplatin.[4] |
| MS1, Raw264.7 | Murine Macrophages | No cytotoxic effects observed | 10 µM | Determined as the optimal non-toxic concentration.[5] |
Table 3: Effects of this compound on Substrate Shedding
| Cell Line | Substrate | Effect | Concentration |
| MS1, Raw264.7 | Mer Tyrosine Kinase | Avoided Mer shedding in the presence of LPS | 10 µM[5] |
| Glioblastoma Initiating Cells | ULBP2 | Enhanced cell surface expression | Not specified |
| U-87MG, A-172, T-98G, U-251MG | ULBP2 | Increased cell surface expression | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: Inhibition of ADAM10/17 by this compound prevents substrate shedding.
Caption: General workflow for assessing this compound effects in cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
Substrate Shedding Analysis by Flow Cytometry
This protocol is designed to quantify the levels of a specific substrate on the cell surface following treatment with this compound.
Materials:
-
6-well plates or flow cytometry tubes
-
Cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Primary antibody specific to the extracellular domain of the target substrate
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS containing 1% BSA.
-
Primary Antibody Staining: Resuspend the cells in PBS with 1% BSA and add the primary antibody at the recommended concentration. Incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold PBS with 1% BSA to remove unbound primary antibody.
-
Secondary Antibody Staining: Resuspend the cells in PBS with 1% BSA and add the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold PBS with 1% BSA.
-
Data Acquisition: Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population to determine the level of cell surface substrate.
Detection of Shed Ectodomains by ELISA
This protocol allows for the quantification of the shed ectodomain of a specific substrate in the cell culture supernatant.
Materials:
-
ELISA plate
-
Capture antibody specific to the shed ectodomain
-
Detection antibody specific to the shed ectodomain (often biotinylated)
-
Recombinant standard of the shed ectodomain
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants (collected from cells treated with this compound) and a serial dilution of the recombinant standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate until a color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the recombinant protein standards and use it to calculate the concentration of the shed ectodomain in the cell culture supernatants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17 inhibition effects on Mer shedding - Minerva Biotechnology and Biomolecular Research 2021 December;33(4):187-95 - Minerva Medica - Journals [minervamedica.it]
A Comparative Guide: The Selective ADAM10/17 Inhibitor GW280264X Versus Broad-Spectrum Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of metalloproteinase inhibitor development has evolved significantly. Early efforts focused on broad-spectrum matrix metalloproteinase (MMP) inhibitors, which, despite promising preclinical data, largely failed in clinical trials due to a lack of efficacy and significant side effects, most notably musculoskeletal syndrome.[1][2] This has led to the development of more selective inhibitors targeting specific metalloproteinases implicated in disease pathology. This guide provides a comparative analysis of GW280264X, a potent and selective inhibitor of ADAM10 and ADAM17, against traditional broad-spectrum MMP inhibitors.
Introduction to this compound and Broad-Spectrum MMP Inhibitors
This compound is a dual inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[3] These cell-surface proteases are key regulators of various cellular processes, including the shedding of cell surface proteins like growth factors and their receptors.[4] Dysregulation of ADAM10 and ADAM17 has been implicated in a range of diseases, including cancer and inflammatory disorders.[4]
Broad-spectrum metalloproteinase inhibitors , such as Batimastat and Marimastat, were among the first generation of synthetic MMP inhibitors.[5][6] These compounds were designed to target the conserved zinc-binding catalytic site of MMPs, leading to the inhibition of a wide range of MMP family members.[5] While effective at inhibiting MMPs, their lack of selectivity is believed to be a primary contributor to their clinical trial failures.[1][2]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available half-maximal inhibitory concentration (IC50) data for this compound and the broad-spectrum MMP inhibitors, Batimastat and Marimastat. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
Table 1: Inhibitory Activity (IC50, nM) of this compound
| Target | IC50 (nM) |
| ADAM17/TACE | 8.0[3] |
| ADAM10 | 11.5[3] |
Table 2: Inhibitory Activity (IC50, nM) of Broad-Spectrum MMP Inhibitors
| Target | Batimastat (BB-94) IC50 (nM) | Marimastat (BB-2516) IC50 (nM) |
| MMP-1 | 3[5] | 5[6] |
| MMP-2 | 4[5] | 6[6] |
| MMP-3 | 20[5] | - |
| MMP-7 | 6[5] | 13[6] |
| MMP-9 | 4[5] | 3[6] |
| MMP-14 | - | 9[6] |
| ADAM10 | Effective inhibitor[7] | Inhibits[8] |
| ADAM17 | - | Inhibits[8] |
Note: Specific IC50 values for Batimastat and Marimastat against ADAM10 and ADAM17 are not consistently reported in the same format as for MMPs, but studies indicate their inhibitory activity against these ADAMs.
Signaling Pathways
The following diagrams illustrate the central role of ADAM10 and ADAM17 in key signaling pathways.
Caption: Simplified signaling pathways mediated by ADAM10 and ADAM17 and their inhibition.
Experimental Protocols
In Vitro Fluorometric Assay for Metalloproteinase Inhibitor Screening
This protocol outlines a general method for determining the inhibitory activity of compounds against metalloproteinases using a fluorogenic substrate.
Materials:
-
Recombinant human metalloproteinase (e.g., MMP-2, ADAM10)
-
Fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., Marimastat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-enzyme, activate it according to the manufacturer's instructions. For example, pro-MMPs can often be activated by incubation with 4-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: Prepare a serial dilution of the test and control inhibitors in Assay Buffer.
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted inhibitor solutions to the test wells. Add 10 µL of Assay Buffer to the control (no inhibitor) wells.
-
Add 20 µL of the activated enzyme solution to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 325/393 nm for Mca-based substrates) at 37°C for 30-60 minutes, taking readings every 1-5 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for in vitro screening of metalloproteinase inhibitors.
Discussion and Conclusion
The data presented highlights a critical distinction between this compound and broad-spectrum MMP inhibitors. This compound demonstrates potent and selective inhibition of ADAM10 and ADAM17, key sheddases involved in specific signaling pathways. In contrast, broad-spectrum inhibitors like Batimastat and Marimastat inhibit a wide array of MMPs with high potency.
The lack of selectivity of early MMP inhibitors is a significant factor in their clinical failures, as the inhibition of MMPs involved in normal physiological processes can lead to adverse effects. The development of more selective inhibitors like this compound allows for the targeted modulation of specific pathways implicated in disease, potentially offering a better therapeutic window with an improved safety profile.
For researchers and drug development professionals, the choice between a selective and a broad-spectrum inhibitor depends on the specific therapeutic goal. For diseases where the pathological role of ADAM10 and/or ADAM17 is well-defined, a selective inhibitor like this compound may be a more rational choice. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of novel metalloproteinase inhibitors.
References
- 1. Peptide-Based Inhibitors of ADAM and ADAMTS Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MMPs and ADAM/ADAMTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of MMPs and ADAM/ADAMTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Analysis of GW280264X and TAPI-1: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating biological pathways and validating therapeutic targets. This guide provides a comprehensive comparative analysis of two widely used inhibitors of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes: GW280264X and TAPI-1. This document outlines their target specificity, potency, and provides standardized experimental protocols for their use in in vitro and cell-based assays.
Executive Summary
This compound is a potent, dual inhibitor of ADAM10 and ADAM17 (also known as TACE, Tumor Necrosis Factor-α Converting Enzyme). In contrast, TAPI-1 is a broad-spectrum metalloproteinase inhibitor with activity against ADAM17 and various matrix metalloproteinases (MMPs). The choice between these two inhibitors depends critically on the specific research question, with this compound offering more targeted inhibition of ADAM10 and ADAM17, while TAPI-1 provides a tool for more general metalloproteinase inhibition.
Data Presentation: Inhibitor Potency and Selectivity
Table 1: Inhibitory Activity (IC50) of this compound
| Target | IC50 (nM) | Reference(s) |
| ADAM17/TACE | 8.0 | [1] |
| ADAM10 | 11.5 | [1] |
Table 2: Inhibitory Activity (IC50) of TAPI-1
| Target | IC50 | Reference(s) |
| ADAM17/TACE | Broad inhibition | [2] |
| MMPs | Broad inhibition | [2] |
Note: Specific IC50 values for TAPI-1 against a wide range of individual MMPs and ADAMs are not consistently reported across studies, reflecting its characterization as a broad-spectrum inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound and TAPI-1.
In Vitro Enzymatic Assay using a Fluorogenic Substrate
This protocol describes the measurement of direct enzymatic inhibition of ADAM17.
Materials:
-
Recombinant human ADAM17
-
Fluorogenic ADAM17 substrate (e.g., PEPDAB064)[3]
-
Assay Buffer: 25mM Tris, pH 8.0[3]
-
This compound and TAPI-1 stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and TAPI-1 in Assay Buffer. The final DMSO concentration should be ≤1%.
-
In a 96-well plate, add the diluted inhibitors. Include a "no inhibitor" control (Assay Buffer with DMSO) and a "no enzyme" blank.
-
Add recombinant ADAM17 to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the substrate, e.g., 485/530 nm for PEPDAB064) at regular intervals for 30-60 minutes at 37°C.[3]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Cell-Based TNF-α Shedding Assay (ELISA)
This protocol measures the ability of the inhibitors to block ADAM17-mediated cleavage of TNF-α from the cell surface.
Materials:
-
THP-1 cells (human monocytic cell line)
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
This compound and TAPI-1 stock solutions (in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader for ELISA
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for 48 hours.
-
Replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated cells with various concentrations of this compound or TAPI-1 for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate TNF-α shedding by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 4-6 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[2][4][5][6]
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by ADAM10 and ADAM17.
Caption: ADAM17-mediated EGFR signaling pathway.
Caption: ADAM10-mediated Notch signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing ADAM inhibitors.
Caption: General workflow for ADAM inhibitor screening.
References
A Comparative Guide to the Specificity of GW280264X for ADAM10/17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metalloproteinase inhibitor GW280264X and its specificity for A Disintegrin and Metalloproteinase (ADAM) 10 and 17. The following sections detail its performance against other common ADAM inhibitors, supported by experimental data and protocols, to aid in the selection of the most appropriate research tools.
Introduction to ADAM10, ADAM17, and the Inhibitor this compound
ADAM10 and ADAM17 are cell-surface proteases that play crucial roles in a variety of physiological and pathological processes by cleaving and releasing the extracellular domains of membrane-bound proteins, a process known as "ectodomain shedding." This shedding activates or inactivates signaling pathways involved in inflammation, development, and cancer. Key substrates for these proteases include Tumor Necrosis Factor-alpha (TNFα), ligands for the Epidermal Growth Factor Receptor (EGFR), and the Interleukin-6 Receptor (IL-6R).
This compound is a potent, dual inhibitor of both ADAM10 and ADAM17. Its ability to target both of these key sheddases makes it a valuable tool for studying the collective roles of these proteases in various biological systems.
Comparative Inhibitor Performance
The specificity of this compound is best understood by comparing its inhibitory activity (IC50 values) against ADAM10 and ADAM17 with that of other widely used inhibitors.
| Inhibitor | Target(s) | IC50 (nM) - ADAM10 | IC50 (nM) - ADAM17 | Selectivity Profile |
| This compound | ADAM10/ADAM17 | 11.5 [1] | 8.0 [1] | Dual inhibitor with similar potency for ADAM10 and ADAM17. |
| GI254023X | ADAM10 | 5.3 | 541 | Over 100-fold more selective for ADAM10 than ADAM17. |
| KP-457 | ADAM17 | 748 | 11.1 | Highly selective for ADAM17 over ADAM10 and various MMPs. |
| TAPI-1 | Broad Spectrum | - | - | Broad-spectrum inhibitor of ADAMs and MMPs. |
| GM6001 | Broad Spectrum | - | - | Broad-spectrum inhibitor of ADAMs and MMPs. |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. Data for GI254023X and KP-457 are included for comparison of selective inhibitors.
Experimental Protocols
To validate the specificity of this compound and other ADAM inhibitors, two primary types of assays are commonly employed: in vitro enzymatic assays and cell-based shedding assays.
In Vitro Enzymatic Assay using a Fluorogenic Peptide Substrate
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ADAM10 or ADAM17.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the enzyme cleaves the peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human ADAM10 or ADAM17 enzyme.
-
Fluorogenic peptide substrate (e.g., based on the cleavage site of TNFα).
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35).
-
Inhibitors (this compound, and others for comparison) dissolved in DMSO.
-
Black 96-well microplate.
-
Fluorescence microplate reader.
-
-
Procedure: a. Prepare serial dilutions of the inhibitors in DMSO. b. In the microplate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the recombinant enzyme. c. Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the fluorogenic peptide substrate to each well. e. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over time. f. Calculate the initial reaction rates and determine the IC50 values for each inhibitor by plotting the percent inhibition against the inhibitor concentration.
Cell-Based Substrate Shedding Assay via Western Blot
This assay assesses the ability of an inhibitor to block the shedding of a specific substrate from the surface of cultured cells.
Principle: Cells expressing a known substrate of ADAM10 or ADAM17 are treated with an inhibitor. The amount of the shed ectodomain in the cell culture supernatant and the amount of the remaining cell-associated fragment are then quantified by Western blot.
Protocol:
-
Reagents and Materials:
-
Cell line expressing the substrate of interest (e.g., HEK293 cells transfected with a tagged version of a substrate).
-
Cell culture medium and supplements.
-
Inhibitors (this compound, and others for comparison) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific to the substrate's ectodomain or intracellular domain.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure: a. Seed cells in culture plates and allow them to adhere. b. Treat the cells with various concentrations of the inhibitors (or DMSO for control) for a specific duration (e.g., 24 hours). c. Collect the cell culture supernatant. d. Lyse the cells to collect the cell-associated proteins. e. Separate the proteins from the supernatant and cell lysates by SDS-PAGE. f. Transfer the separated proteins to a membrane. g. Block the membrane to prevent non-specific antibody binding. h. Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody. i. Add the chemiluminescent substrate and capture the signal using an imaging system. j. Quantify the band intensities to determine the extent of shedding inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways regulated by ADAM10 and ADAM17, as well as the general workflows for the experimental protocols described above.
Caption: ADAM17-mediated signaling pathways.
Caption: ADAM10-mediated Notch signaling pathway.
Caption: Workflow for in vitro enzymatic assay.
Caption: Workflow for cell-based shedding assay.
Conclusion
This compound is a potent dual inhibitor of ADAM10 and ADAM17, making it a suitable tool for investigating the combined roles of these proteases. For studies requiring the specific inhibition of either ADAM10 or ADAM17, more selective inhibitors such as GI254023X or KP-457, respectively, are recommended. The choice of inhibitor should be guided by the specific research question and validated using appropriate enzymatic and cell-based assays as outlined in this guide. Proper experimental design, including the use of appropriate controls and a clear understanding of the relevant signaling pathways, is essential for the accurate interpretation of results.
References
Assessing the Synergistic Effects of GW280264X with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of GW280264X, a potent dual inhibitor of ADAM10 and ADAM17 metalloproteinases, with other anti-cancer agents. The information presented is supported by experimental data from preclinical studies, offering insights into potential combination therapies to enhance treatment efficacy and overcome drug resistance.
Synergy with Platinum-Based Chemotherapy: Cisplatin (B142131)
The combination of this compound with the widely used chemotherapeutic drug cisplatin has demonstrated significant synergistic effects in various cancer models, including ovarian and cervical cancer. The primary mechanism underlying this synergy involves the inhibition of ADAM17 by this compound, which prevents the chemotherapy-induced shedding of epidermal growth factor receptor (EGFR) ligands. This, in turn, blocks the activation of pro-survival signaling pathways that would otherwise be triggered by cisplatin, leading to enhanced cancer cell death.
Quantitative Data Summary: this compound and Cisplatin
The following tables summarize the quantitative data from studies assessing the synergistic interaction between this compound and cisplatin.
Table 1: Dose Reduction Index (DRI) of Cisplatin in Combination with this compound in Ovarian Cancer Cell Lines [1]
| Cell Line | DRI₅₀ of Cisplatin | Interpretation |
| A2780 | 0.18 | Strong Synergy |
| SKOV-3 | 0.61 | Synergy |
| HEY | 0.35 | Synergy |
| Igrov-1 | 0.45 | Synergy |
| OVCAR-8 | 0.52 | Synergy |
The Dose Reduction Index (DRI) indicates the fold-dose reduction of a drug in a combination to achieve a given effect level compared to the dose of the drug alone. A DRI value less than 1 indicates a synergistic effect.
Table 2: IC₅₀ Values of Cisplatin Alone and in Combination with this compound in Cervical Cancer Models [2]
| Cell Line / Organoid | IC₅₀ of Cisplatin Alone (µM) | IC₅₀ of Cisplatin + this compound (3 µM) (µM) |
| C33A (2D) | 9.595 | 1.388 |
| CaSki (2D) | 3.943 | 0.173 |
| SIHA (2D) | 17.37 | 10.52 |
| Patient-derived Organoid 1 | 15.36 | 6.33 |
| Patient-derived Organoid 2 | 26.21 | 8.443 |
| Patient-derived Organoid 3 | 14.61 | 1.323 |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway: this compound and Cisplatin Synergy
References
Independent Verification of GW280264X Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for GW280264X, a dual inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17. The information presented is based on the original research and subsequent independent verification studies, offering a comprehensive overview of its activity, experimental use, and comparison with alternative inhibitors.
Comparative Analysis of Inhibitor Potency
This compound has been characterized as a potent dual inhibitor of ADAM10 and ADAM17. The following table summarizes its inhibitory concentrations (IC50) as reported in the foundational study by Hundhausen et al. (2003) and provides a comparison with other commonly used ADAM inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference Study |
| This compound | ADAM10 | 11.5 | Hundhausen et al., 2003[1] |
| ADAM17 (TACE) | 8.0 | Hundhausen et al., 2003[1] | |
| GI254023X | ADAM10 | 5.3 | Commercial Supplier Data |
| ADAM17 | 541 | Commercial Supplier Data | |
| TAPI-2 | Broad Spectrum (MMPs, ADAMs) | ~10,000 (for PMA-induced shedding) | Abcam Product Data |
| Aderbasib (INCB7839) | ADAM10 & ADAM17 | Low nanomolar (specific IC50 not publicly detailed) | Incyte Corporation Data |
Independent Verification of this compound Activity in Disease Models
Subsequent to its initial characterization, this compound has been utilized in numerous independent studies across various disease models. These studies serve to validate its mechanism of action and explore its therapeutic potential.
Glioblastoma-Initiating Cells (GICs)
In a study by Wolpert et al. (2014), this compound was used to investigate the role of ADAM10 and ADAM17 in the immunogenicity of glioblastoma-initiating cells (GICs). The key findings are summarized below.
| Experimental Model | Treatment | Concentration | Outcome | Reference |
| Glioblastoma-initiating cell lines (GS-7) | This compound | 0.1, 1, and 3 µM | Significant reduction in cell proliferation. | Wolpert et al., 2014[1] |
| Glioblastoma-initiating cell lines (GS-2, GS-5, GS-7, GS-9) | This compound | 3 µM | Upregulation of ULBP2 cell surface expression. | Wolpert et al., 2014[2] |
| Co-culture of GICs and Natural Killer (NK) cells | This compound | 3 µM | Enhanced immune recognition of GICs by NK cells. | Wolpert et al., 2014[3] |
Ovarian Cancer Spheroids
Hedemann et al. (2021) investigated the effect of this compound in combination with cisplatin (B142131) in ovarian cancer models, highlighting its potential to overcome chemotherapy resistance.
| Experimental Model | Treatment | Concentration | Outcome | Reference |
| Ovarian cancer cell lines (2D culture) | This compound + Cisplatin | Not specified | Enhanced cytotoxic effect of cisplatin. | Hedemann et al., 2021[4] |
| Ovarian cancer spheroids (3D culture) | This compound + Cisplatin | Not specified | Increased cisplatin sensitivity. | Hedemann et al., 2021[4] |
A prior study by the same group (Hedemann et al., 2018) also demonstrated that inhibiting ADAM17 with this compound sensitized ovarian cancer cells to cisplatin-induced apoptosis.[5]
Experimental Protocols
Determination of IC50 Values (Hundhausen et al., 2003)
The inhibitory activity of this compound and GI254023X was assessed against the catalytic domains of human ADAM10 and ADAM17 (TACE).
-
Enzyme Source: Recombinant catalytic domains of human ADAM10 and TACE were expressed and purified.
-
Substrate: A synthetic peptide substrate coupled to a fluorescent reporter group was used.
-
Assay Principle: The assay measures the cleavage of the fluorescent substrate by the respective enzyme. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescent signal.
-
Procedure:
-
The enzymes were pre-incubated with varying concentrations of the inhibitors (this compound or GI254023X).
-
The reaction was initiated by the addition of the fluorescent peptide substrate.
-
The fluorescence was measured over time using a fluorescence plate reader.
-
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Spinal Cord Injury Model
A study investigating the role of ADAMs in spinal cord injury (SCI) utilized this compound in a murine model.
-
Animal Model: C57BL/6 mice were subjected to a dorsal T-cut hemisection at the thoracic level T8 to induce a spinal cord injury.
-
Treatment:
-
The treatment group received intraperitoneal (i.p.) injections of this compound (100 µg/kg) daily for one week, starting 4 hours post-surgery.
-
A control group received a vehicle (PBS + DMSO).
-
Another group was treated with the specific ADAM10 inhibitor, GI254023X.
-
-
Functional Recovery Assessment: Motor function was assessed using a standardized locomotor rating scale.
-
Outcome: Mice treated with this compound showed significantly improved functional recovery compared to the control group, whereas inhibition of ADAM10 alone with GI254023X had no significant effect.
Visualizations
Signaling Pathway: ADAM10/17 in Glioblastoma Immune Evasion
Caption: ADAM10/17 cleave ULBP2 from GICs, impairing NK cell recognition.
Experimental Workflow: In Vivo Spinal Cord Injury Study
Caption: Experimental workflow for evaluating this compound in a murine SCI model.
Logical Relationship: Comparing ADAM Inhibitors
Caption: Comparison of selectivity profiles for different ADAM inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17 inhibition enhances platinum efficiency in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GW280264X: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like GW280264X is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive set of procedures based on the compound's known properties and established best practices for hazardous chemical waste management. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Understanding this compound: Key Chemical and Safety Data
This compound is a potent inhibitor of ADAM10 and ADAM17, metalloproteinases involved in various cellular processes. As with any biologically active small molecule, it should be handled with care, assuming it may have hazardous properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 575.72 g/mol | MedChemExpress |
| Formulation | Crystalline solid | Cayman Chemical |
| Solubility | Soluble in DMSO | Cayman Chemical |
| IC₅₀ for ADAM17 | 8.0 nM | MedChemExpress |
| IC₅₀ for ADAM10 | 11.5 nM | MedChemExpress |
Core Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the recommended procedure for the safe disposal of this compound and its associated waste. This protocol is designed to be a clear, step-by-step guide for laboratory personnel.
Objective: To safely collect, label, and arrange for the disposal of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (butyl rubber is recommended for handling DMSO).
-
Designated hazardous waste container, compatible with the waste type (e.g., a clearly labeled, sealable container for solid waste; a separate, compatible container for DMSO solutions).
-
Hazardous waste labels.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound powder in a designated, clearly labeled hazardous waste container. This includes any contaminated consumables such as weigh boats or pipette tips.
-
Liquid Waste: Solutions of this compound, typically in DMSO, must be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with aqueous or other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be considered hazardous and disposed of in the solid chemical waste container.
-
Empty Containers: The original vial containing this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used for solubilization, like DMSO, followed by another organic solvent like ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste.[2] After rinsing, the defaced container can typically be disposed of as regular lab glass waste, but confirm this with your institutional guidelines.[2]
-
-
Waste Labeling:
-
Clearly label all hazardous waste containers with the words "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in DMSO"), and the approximate concentration and quantity.
-
Include the date of waste generation and the responsible researcher's name and lab location.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS office to arrange for pickup and disposal by a certified hazardous waste contractor.[4]
-
Crucially, do not pour this compound or its solutions down the drain or dispose of it in the regular trash. [2][4][6]
-
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area. For small spills, use absorbent pads to contain the material, then clean the area with a suitable solvent. All cleanup materials must be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart illustrating the proper segregation and disposal pathway for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
